(2-Propoxypyridin-3-yl)boronic acid
Description
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Properties
IUPAC Name |
(2-propoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCHOASBQZMXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598914 | |
| Record name | (2-Propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-85-2 | |
| Record name | B-(2-Propoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (2-Propoxypyridin-3-yl)boronic acid
This technical guide provides an in-depth overview of (2-Propoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.
Compound Identification and Properties
This compound is a substituted pyridylboronic acid derivative. Boronic acids are a class of organoboron compounds that have become indispensable in modern organic chemistry, particularly for the formation of carbon-carbon bonds.[1][2] The presence of the pyridine ring and the boronic acid moiety makes this compound a versatile reagent in the synthesis of complex molecules, including pharmaceutically active compounds.[3][4]
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1218790-85-2 | |
| Molecular Formula | C₈H₁₂BNO₃ | |
| Molecular Weight | 181.00 g/mol | [5] |
| SMILES | CCCOC1=NC=CC=C1B(O)O | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C |[5] |
Synthesis Pathway and Protocol
The synthesis of pyridylboronic acids often involves a lithium-halogen exchange reaction on a corresponding halopyridine, followed by quenching with a trialkyl borate. This establishes the carbon-boron bond, which is then hydrolyzed to the desired boronic acid.
Caption: General synthesis workflow for this compound.
This protocol is a representative method adapted from general procedures for preparing pyridylboronic acids.[6][7]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and toluene. Cool the solution to -78°C using a dry ice/acetone bath.
-
Starting Material: Add 2-propoxy-3-bromopyridine (1.0 eq) to the cooled solvent.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture for 1 hour. The reaction progress can be monitored by TLC or LC-MS.
-
Borylation: To the resulting solution of 3-lithiopyridine, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -70°C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Cool the mixture to 0°C and slowly quench by adding aqueous HCl (2M) or a saturated solution of ammonium chloride until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This general protocol outlines the coupling of this compound with an aryl bromide.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, dioxane and water (4:1).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).
-
Heating: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired biaryl product.
Spectroscopic Characterization Protocols
Accurate spectroscopic analysis is essential to confirm the identity and purity of this compound. The following are standard protocols for acquiring key spectral data.[10][11]
Table 2: Summary of Spectroscopic Characterization Methods
| Technique | Sample Preparation | Instrument | Purpose |
|---|---|---|---|
| ¹H and ¹³C NMR | 5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). | 400 MHz or higher NMR spectrometer. | Structural elucidation and purity assessment. |
| Mass Spectrometry | 0.1 mg/mL in methanol or acetonitrile, often with formic acid. | ESI-TOF or Orbitrap mass spectrometer. | Confirmation of molecular weight and formula. |
| Infrared (IR) | Small amount of solid sample placed directly on the ATR crystal. | FT-IR spectrometer with an ATR accessory. | Identification of functional groups (O-H, B-O, C=N). |
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. Methanol-d₄ can be useful for simplifying spectra by exchanging with the acidic B(OH)₂ protons.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds. Reference the spectrum to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, 1024-4096 scans with a relaxation delay of 2-5 seconds are typically required.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent such as methanol or acetonitrile. A small amount of formic acid may be added to aid in protonation for positive ion mode.
-
Instrumentation: Use a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR module.
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to ensure firm contact between the sample and the crystal. Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1150114-50-3|(6-Propoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to (2-Propoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Propoxypyridin-3-yl)boronic acid. The information is curated for professionals in research and drug development who require detailed data for experimental design and compound evaluation.
Core Chemical Properties
This compound is a substituted pyridinylboronic acid with the molecular formula C8H12BNO3 and a molecular weight of approximately 181 g/mol [1]. While specific experimental data for this compound is limited, its properties can be estimated based on closely related analogs.
| Property | Value/Information | Source/Analogy |
| Molecular Formula | C8H12BNO3 | [1] |
| Molecular Weight | 181 g/mol | [1] |
| CAS Number | 1218790-85-2 | [1] |
| Melting Point | Estimated to be in the range of 100-150 °C. The melting point of the analogous 2-ethoxypyridine-3-boronic acid is 103-103.8 °C[2], and for 2-methoxypyridine-3-boronic acid, it is 140-144 °C. | Analogy |
| Boiling Point | Data not available. Boronic acids often decompose at high temperatures. | |
| Solubility | Expected to be soluble in organic solvents like methanol, and sparingly soluble in water. The solubility of boronic acids can be influenced by pH and the presence of diols[3]. | General knowledge of boronic acids |
| Stability | Boronic acids are generally stable under standard ambient conditions but can be sensitive to strong oxidizing agents[4]. They may undergo dehydration to form boroxines (cyclic anhydrides). For handling, it is advisable to store in a cool, dry place under an inert atmosphere. | General knowledge of boronic acids |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the available literature. However, a general and effective method for the preparation of pyridinylboronic acids involves a halogen-metal exchange of a corresponding bromopyridine precursor, followed by borylation with a trialkyl borate.
A plausible synthetic pathway is outlined below:
References
Synthesis of (2-Propoxypyridin-3-yl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthesis route for (2-Propoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The methodology detailed herein is based on established chemical principles, including nucleophilic aromatic substitution and directed ortho-metalation, providing a robust pathway for its preparation.
Overview of the Synthetic Route
The synthesis of this compound is typically achieved through a three-step sequence starting from a readily available 2-halopyridine. The overall transformation is depicted below:
In-Depth Technical Guide: (2-Propoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of (2-Propoxypyridin-3-yl)boronic acid, with a central focus on the determination of its molecular weight. This compound is of significant interest in medicinal chemistry and drug development as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.
Physicochemical Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₂BNO₃[1] |
| Molecular Weight | 181 g/mol [1] |
| CAS Number | 1218790-85-2[1] |
Determination of Molecular Weight
The molecular weight of a compound is a critical parameter, influencing its stoichiometric calculations in chemical reactions, its pharmacokinetic and pharmacodynamic properties in drug design, and its analytical characterization. The molecular weight of this compound was determined by calculating the sum of the atomic weights of its constituent atoms.
Experimental Protocol: Molecular Weight Calculation
The molecular weight is calculated based on the molecular formula (C₈H₁₂BNO₃) and the standard atomic weights of each element.
1. Identify the constituent elements and their counts:
-
Carbon (C): 8 atoms
-
Hydrogen (H): 12 atoms
-
Boron (B): 1 atom
-
Nitrogen (N): 1 atom
-
Oxygen (O): 3 atoms
2. Obtain the standard atomic weights for each element:
3. Calculate the total weight for each element in the molecule:
-
Carbon: 8 * 12.011 amu = 96.088 amu
-
Hydrogen: 12 * 1.008 amu = 12.096 amu
-
Boron: 1 * 10.81 amu = 10.81 amu
-
Nitrogen: 1 * 14.007 amu = 14.007 amu
-
Oxygen: 3 * 15.999 amu = 47.997 amu
4. Sum the weights to determine the molecular weight:
-
Molecular Weight = 96.088 + 12.096 + 10.81 + 14.007 + 47.997 = 181.00 g/mol
This calculated value is in agreement with the published molecular weight of 181 g/mol .[1]
Molecular Structure and Connectivity
The structural arrangement of atoms within this compound is crucial for its reactivity and interaction with other molecules. The diagram below illustrates the connectivity of the atoms.
Caption: Molecular structure of this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. Atomic/Molar mass [westfield.ma.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Boron - Wikipedia [en.wikipedia.org]
- 10. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]
- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. fiveable.me [fiveable.me]
- 16. princeton.edu [princeton.edu]
- 17. Oxygen - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
A Comprehensive Safety and Handling Guide for (2-Propoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide compiled from available safety data for structurally related boronic acid compounds. As no specific Safety Data Sheet (SDS) for (2-Propoxypyridin-3-yl)boronic acid was found, this guide synthesizes information from similar molecules to provide a robust safety and handling framework. All procedures should be conducted in accordance with institutional and regulatory safety standards.
Introduction
This compound belongs to the versatile class of boronic acids, which are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Boronic acids are also of significant interest to medicinal chemists and drug development professionals due to their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and therapeutic agents.[2][3] Given their reactivity and biological potential, a thorough understanding of their safety and handling protocols is paramount for researchers. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency responses associated with pyridinyl boronic acids and related compounds.
Hazard Identification and Classification
Based on the data for analogous boronic acid compounds, this compound should be handled as a substance with the following potential hazards. The GHS classifications are extrapolated from similar chemical structures.[4][5]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[5] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation.[5] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child (classification for Boric Acid).[6] |
Signal Word: Danger
Hazard Pictograms:
Precautionary Statements: Users should obtain special instructions before use and not handle the substance until all safety precautions have been read and understood. It is crucial to avoid breathing dust, fumes, or vapors and to wash skin thoroughly after handling. [5][7]Personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory. [4]
Physical and Chemical Properties
While specific data for this compound is not available, the table below summarizes properties from structurally similar pyridinyl and other boronic acids to provide an expected profile.
Table 2: Physical and Chemical Property Data of Related Boronic Acids
| Property | Value | Source Compound |
| Molecular Formula | C8H12BNO3 | This compound |
| Molecular Weight | 181.00 g/mol | This compound |
| Physical State | Solid | 2-Methoxy-3-pyridinylboronic acid [8] |
| Melting Point | 140-144 °C | 2-Methoxy-3-pyridinylboronic acid [8] |
| Solubility | Poor solubility in water is common for boronic acids, but can be improved by forming complexes with monosaccharides. [2] | General Boronic Acids [2] |
| Stability | Stable under normal conditions. [9]May be hygroscopic and air sensitive. [5][10] | n-Propylboronic acid,[10] Indole-5-boronic acid [5] |
| Partition Coefficient (log Pow) | -1.09 (for Boric Acid) | Boric Acid |
Experimental Protocols and Methodologies
Safe handling of this compound requires adherence to established laboratory protocols. The following sections detail the methodologies for safe use, storage, and emergency response.
Handling and Storage
Precautions for Safe Handling:
-
Exposure Avoidance: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. [11]* Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. [7]* Hygiene: Wash hands thoroughly before breaks and immediately after handling the product. [9]Do not eat, drink, or smoke in the work area. [11]Contaminated work clothing should be laundered separately before reuse. [11]* Ignition Sources: Keep away from heat and sources of ignition. [12] Conditions for Safe Storage:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place. [9][11]* Atmosphere: For sensitive boronic acids, storage under an inert gas like argon is recommended. [11]* Temperature: Store refrigerated (2-8°C). [8][11]* Incompatibilities: Avoid strong oxidizing agents, strong bases, and acids. [9][10]
Personal Protective Equipment (PPE)
The selection of PPE must be based on the concentration and amount of the substance at the specific workplace.
-
Eye/Face Protection: Use chemical safety glasses or goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. [10][12]* Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure. [5][10]* Respiratory Protection: If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator.
The logical workflow for selecting and using PPE is crucial for minimizing exposure risk.
Caption: Personal Protective Equipment (PPE) selection and use workflow.
Toxicological and First Aid Information
Toxicological Summary: Detailed toxicological properties for this specific compound have not been thoroughly investigated. [12]However, data from related compounds suggest the primary risks are irritation to the skin, eyes, and respiratory system. [7]Boric acid, a potential metabolite, is classified as a reproductive toxin (Category 1B), and this substance should be handled with particular care. First Aid Protocols: Immediate medical attention is often required. The following procedures are recommended based on the route of exposure. [7][12]
Caption: First aid response flowchart based on exposure route.
Detailed First Aid Measures:
-
General Advice: Consult a physician and show them the safety data sheet. [4]* If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [10]* In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. [10]If skin irritation occurs, get medical advice. [12]* In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. [4][10]Remove contact lenses if present and easy to do. [12]If eye irritation persists, seek medical attention. [12]* If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. [4]Call a POISON CENTER or doctor if you feel unwell. [12]
Reactivity and Disposal
Reactivity and Stability:
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). * Conditions to Avoid: Incompatible products, exposure to moist air or water, and excess heat should be avoided. [10]* Incompatible Materials: Strong oxidizing agents, strong bases, and acids. [9][10]* Hazardous Decomposition Products: In case of fire, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron. [9][10] Disposal Considerations: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. [4]Do not let the product enter drains.
Biological Interaction Mechanism
Boronic acids are known to act as inhibitors of enzymes, particularly serine proteases. This inhibitory activity stems from the ability of the boron atom to act as a Lewis acid, accepting a lone pair of electrons from a nucleophilic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic function.
Caption: Generalized mechanism of enzyme inhibition by a boronic acid.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]
- 9. fishersci.pt [fishersci.pt]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. combi-blocks.com [combi-blocks.com]
Safeguarding the Integrity of (2-Propoxypyridin-3-yl)boronic acid: A Technical Guide to Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
(2-Propoxypyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery. However, like many boronic acids, its stability is a critical factor that can influence the reproducibility of experimental results and the quality of synthesized materials. This technical guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and experimental protocols for assessing the stability of this compound and related pyridine boronic acid derivatives.
Core Concepts: The Inherent Instability of Pyridine Boronic Acids
Boronic acids, in general, are susceptible to several degradation pathways that can compromise their purity and reactivity. For pyridine boronic acids, and particularly those with substitution at the 2-position, these instabilities can be more pronounced. The primary degradation mechanisms include:
-
Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding alcohol (2-propoxypyridin-3-ol) and boric acid. This process can be accelerated by the presence of atmospheric oxygen.
-
Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom. This degradation pathway can be catalyzed by moisture, acids, or bases. Heterocyclic boronic acids are particularly prone to protodeboronation.
-
Formation of Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process in the presence of water, it can affect the compound's solubility and reactivity.
Recommended Storage Conditions
To mitigate degradation and ensure the long-term integrity of this compound, stringent storage conditions are paramount. The following table summarizes the recommended conditions based on supplier information and general knowledge of boronic acid stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer (-20°C) or Refrigerated (2-8°C) | Low temperatures slow down the rates of chemical degradation reactions, including oxidation and protodeboronation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere minimizes contact with oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[1] |
| Container | Tightly sealed, opaque or amber vial | Prevents exposure to atmospheric moisture and light, which can catalyze degradation. |
| Moisture | Store in a dry environment (e.g., desiccator) | Minimizes hydrolytic degradation pathways, including protodeboronation and the formation of boroxines. |
Quantitative Stability Data (Representative for Heterocyclic Boronic Acids)
Specific quantitative stability data for this compound is not extensively available in the public domain. However, studies on other heterocyclic boronic acids provide valuable insights into their stability under various conditions. The following table presents representative data on the benchtop stability of various unstable boronic acids, highlighting their significant degradation over a short period when stored under ambient conditions.
| Compound Class | Storage Condition | Purity after 15 days (%) | Reference |
| 2-Furanylboronic acid | Benchtop, under air | <5 | --INVALID-LINK-- |
| 2-Thiopheneboronic acid | Benchtop, under air | 25 | --INVALID-LINK-- |
| 2-Pyridinylboronic acid | Benchtop, under air | 40 | --INVALID-LINK-- |
This data underscores the critical need for the stringent storage conditions outlined above to preserve the integrity of reactive boronic acids like this compound.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for sensitive applications, it is advisable to perform periodic stability assessments. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
General HPLC Method for Boronic Acid Purity Assessment
-
Objective: To quantify the purity of this compound and detect the presence of degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a accurately weighed amount of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Analysis: Inject a known volume of the sample solution onto the HPLC system. The purity can be determined by comparing the peak area of the main component to the total peak area of all components.
Forced Degradation Study Protocol
To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the boronic acid to various stress conditions.
-
Acidic Hydrolysis: Incubate a solution of the boronic acid in a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.
-
Basic Hydrolysis: Incubate a solution of the boronic acid in a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat a solution of the boronic acid with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Store the solid boronic acid at an elevated temperature (e.g., 40°C or 60°C) for a defined period.
-
Photostability: Expose the solid boronic acid to a controlled light source.
Samples from each stress condition should be analyzed by HPLC to identify and quantify any degradation products formed.
Visualization of Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to maintain its stability and integrity.
Caption: Recommended workflow for storage and handling of this compound.
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. By adhering to stringent storage conditions, including low temperatures, an inert atmosphere, and protection from moisture and light, the degradation of this valuable reagent can be minimized. Regular quality control assessments using techniques such as HPLC are recommended to ensure its purity and reactivity over time. Understanding the inherent instability of pyridine boronic acids and implementing proper handling procedures will lead to more reliable and reproducible scientific outcomes.
References
An In-depth Technical Guide to the Solubility Profile of (2-Propoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of (2-Propoxypyridin-3-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on establishing a predicted solubility profile based on the known characteristics of structurally similar boronic acids. It outlines the general solubility trends of pyridine boronic acids and provides a detailed experimental protocol for researchers to determine the precise solubility of the title compound. This guide is intended to support research scientists and drug development professionals in optimizing reaction conditions, formulation, and purification processes involving this compound.
Introduction
This compound is a member of the pyridinylboronic acid class of compounds, which are crucial intermediates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The solubility of these reagents is a critical parameter that influences reaction kinetics, yield, and the ease of purification. A thorough understanding of the solubility profile of this compound in various solvents is therefore essential for its effective application in research and development.
This document serves as a detailed guide to the solubility of this compound. In the absence of direct experimental data for this specific compound, this guide leverages available information on related pyridine and alkoxy-substituted boronic acids to provide a reasoned solubility forecast. Furthermore, a robust experimental protocol is provided to enable the precise determination of its solubility in various solvents.
Predicted Solubility Profile of this compound
General Solubility Characteristics of Boronic Acids
Boronic acids are known to exhibit a range of solubilities depending on the nature of their organic substituent and the properties of the solvent. Key factors influencing their solubility include:
-
Polarity: The polarity of both the boronic acid and the solvent plays a significant role. Generally, boronic acids are more soluble in polar organic solvents.
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents.
-
Formation of Anhydrides (Boroxines): Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. These boroxines are typically less soluble than their corresponding monomeric acids. This equilibrium can be influenced by the solvent and the presence of water.
-
Substituent Effects: The nature of the substituent on the boron atom significantly impacts solubility. For instance, the introduction of an alkoxy group, such as the propoxy group in the title compound, can be expected to increase its lipophilicity and influence its solubility in organic solvents.
Solubility Data of Structurally Related Compounds
To approximate the solubility of this compound, it is useful to consider the solubility of structurally similar compounds. The table below summarizes the available data for pyridin-3-ylboronic acid and 2-methoxy-3-pyridinylboronic acid.
| Compound | Solvent | Solubility | Data Type |
| Pyridin-3-ylboronic acid | Methanol | Slightly soluble | Qualitative |
| Pyridin-3-ylboronic acid | Water | 16.3 mg/mL | Predicted |
| 2-Methoxy-3-pyridinylboronic acid | Methanol | Soluble | Qualitative |
Table 1: Solubility data for compounds structurally related to this compound.
Based on this data, it can be inferred that the presence of an alkoxy group at the 2-position of the pyridine ring enhances solubility in polar organic solvents like methanol. The propoxy group in this compound is larger and more nonpolar than a methoxy group, which may slightly decrease its solubility in highly polar solvents compared to its methoxy counterpart, while potentially increasing its solubility in less polar organic solvents.
The following diagram illustrates the logical relationship between the structural features of this compound and its expected solubility profile.
Predicted solubility based on structural features.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following dynamic method is recommended. This method involves determining the temperature at which a known concentration of the solute completely dissolves in a solvent.
Materials and Apparatus
-
This compound (high purity)
-
Selected solvents (high purity, anhydrous)
-
Analytical balance (± 0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable ramp rate
-
Thermometer or temperature probe
-
Light source and detector (for turbidity measurement, optional but recommended)
Procedure
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired solvent to the vial to create a mixture of known concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/min).
-
Continuously monitor the solution for the disappearance of solid particles. The temperature at which the last solid particle dissolves is the saturation temperature for that concentration.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the solute in the same solvent.
-
Plot the saturation temperature versus the concentration to generate a solubility curve.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the dynamic method of solubility determination.
Workflow for solubility determination.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This technical guide has provided a comprehensive overview of the predicted solubility profile of this compound, based on the known properties of related compounds. While specific quantitative data is currently lacking in the public domain, the general trends and the detailed experimental protocol provided herein will empower researchers to effectively utilize this compound in their work. The generation of precise solubility data for this compound through the described methodology would be a valuable contribution to the scientific community.
Spectroscopic Profile of (2-Propoxypyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (2-Propoxypyridin-3-yl)boronic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopic analysis for analogous pyridine and boronic acid derivatives. Detailed experimental protocols for acquiring such data are also provided.
Chemical Structure and Properties
This compound is a pyridine derivative containing a boronic acid functional group and a propoxy substituent. This unique combination of moieties makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Molecular Formula: C₈H₁₂BNO₃[1]
Molecular Weight: 181.00 g/mol [1]
Chemical Structure:
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and the known effects of the substituents on the pyridine ring.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propoxy group. The chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing boronic acid and nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.2 - 8.4 | dd | ~4-5, ~1-2 |
| H-4 (Pyridine) | 7.9 - 8.1 | dd | ~7-8, ~1-2 |
| H-5 (Pyridine) | 7.1 - 7.3 | dd | ~7-8, ~4-5 |
| B(OH)₂ | 5.0 - 7.0 (broad s) | s | - |
| O-CH₂- | 4.2 - 4.4 | t | ~6-7 |
| -CH₂- | 1.7 - 1.9 | sextet | ~7 |
| -CH₃ | 0.9 - 1.1 | t | ~7 |
Note: The chemical shift of the B(OH)₂ protons is highly variable and dependent on solvent, concentration, and water content. It often appears as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 163 - 165 |
| C-6 (Pyridine) | 148 - 150 |
| C-4 (Pyridine) | 138 - 140 |
| C-5 (Pyridine) | 120 - 122 |
| C-3 (Pyridine) | 115 - 117 (broad) |
| O-CH₂- | 68 - 70 |
| -CH₂- | 21 - 23 |
| -CH₃ | 10 - 12 |
Note: The carbon atom attached to the boron (C-3) may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.
Mass Spectrometry
Mass spectrometry of boronic acids can be complex due to their tendency to dehydrate and form cyclic boroxines. Electrospray ionization (ESI) is a common technique for their analysis.
Table 3: Expected Mass Spectrometry Data (ESI-MS)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 182.09 | Protonated molecular ion. |
| [M+Na]⁺ | 204.07 | Sodium adduct, common in ESI. |
| [M-H]⁻ | 180.08 | Deprotonated molecular ion. |
| [M+CH₃OH-H]⁻ | 212.11 | Adduct with methanol (if used as solvent). |
| [Boroxine - H₂O + H]⁺ | 508.23 | Protonated cyclic trimer (boroxine) minus a water molecule. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=N, C=C, and B-O bonds.
Table 4: Predicted Infrared Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (B-OH) | 3200 - 3600 (broad) | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C (Py) | 1550 - 1600 | Strong |
| B-O Stretch | 1310 - 1350 | Strong |
| C-O Stretch | 1200 - 1300 | Strong |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for observing the exchangeable B(OH)₂ protons.[2]
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum at room temperature.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to approximately 0-200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The addition of a small amount of formic acid or ammonium acetate can aid in protonation or adduct formation.
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization source, coupled to a liquid chromatograph (LC-MS) or for direct infusion.
Data Acquisition:
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire spectra in both positive and negative ion modes to observe protonated/adducted and deprotonated species, respectively.
-
Scan a mass range appropriate for the expected ions (e.g., m/z 50-1000).
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
Instrumentation:
-
A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply firm and even pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[3]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to (2-Propoxypyridin-3-yl)boronic acid: Structural Analysis and Applications
This technical guide provides a comprehensive overview of (2-Propoxypyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document details its structural properties, potential synthetic routes, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Core Structural and Physicochemical Properties
This compound belongs to the class of organoboron compounds, characterized by a boronic acid moiety (-B(OH)₂) attached to a pyridine ring substituted with a propoxy group.[1] This unique combination of a Lewis acidic boron center and a heterocyclic aromatic ring makes it a versatile reagent in organic synthesis.[1]
Data Presentation: Estimated Physicochemical Properties
The following table summarizes the estimated and calculated physicochemical properties of this compound. These values are derived from computational models and comparison with analogous compounds.
| Property | Estimated Value | Notes |
| Molecular Formula | C₉H₁₄BNO₃ | |
| Molecular Weight | 195.02 g/mol | |
| Appearance | White to off-white solid | Typical for arylboronic acids. |
| Melting Point | 100-120 °C | Broad range due to potential dehydration to form boroxines. |
| pKa | ~8.5 - 9.5 | Influenced by the electron-donating propoxy group and the pyridine nitrogen. |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in non-polar organic solvents. | |
| LogP | ~1.5 - 2.0 | Estimated based on structure. |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established methods for the preparation of pyridinylboronic acids.[2] The most common and effective route involves a directed ortho-metalation (DoM) of 2-propoxypyridine followed by borylation.
Experimental Protocol: Synthesis via Directed ortho-Metalation
This protocol is adapted from procedures for the synthesis of similar 2-alkoxypyridin-3-ylboronic acids.
Materials:
-
2-Propoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven and cooled under a stream of dry nitrogen.
-
Initial Solution: The flask is charged with 2-propoxypyridine (10 mmol) and anhydrous THF (50 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents, 11 mmol) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.5 equivalents, 15 mmol) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid (20 mL) at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3 x 30 mL).
-
Work-up: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
The structural confirmation of this compound would typically involve a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (3H).- Protons of the propoxy group: triplet (~4.2 ppm, 2H, -OCH₂-), sextet (~1.8 ppm, 2H, -CH₂-), triplet (~1.0 ppm, 3H, -CH₃).- Broad singlet for the -B(OH)₂ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring.- Carbons of the propoxy group.- Carbon attached to boron will show a broad signal. |
| ¹¹B NMR | - A single broad peak characteristic of a trigonal boronic acid. |
| Mass Spec (ESI) | - Expected [M+H]⁺ ion.- Potential for dehydration to form the boroxine trimer, which may also be observed. |
| FT-IR | - Broad O-H stretching band (~3200-3600 cm⁻¹).- B-O stretching vibrations (~1300-1400 cm⁻¹).- C-O stretching of the propoxy group.- Aromatic C-H and C=C stretching bands. |
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.[3]
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Degassed solvent(s) are added via syringe.
-
Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Boronic acids themselves have also gained prominence as pharmacophores, with several boronic acid-containing drugs approved for clinical use.[3] The ability to synthesize novel substituted pyridines via Suzuki-Miyaura coupling using reagents like this compound is therefore of high importance for the discovery of new therapeutic agents.[1] The 2-alkoxy substitution pattern can influence the electronic properties and metabolic stability of the resulting molecules, making this class of building blocks particularly interesting for drug design.
References
Commercial Availability and Synthetic Utility of (2-Propoxypyridin-3-yl)boronic Acid: A Technical Guide
(2-Propoxypyridin-3-yl)boronic acid , a valuable reagent in contemporary organic synthesis and medicinal chemistry, is readily accessible from a variety of commercial suppliers. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and established experimental protocols for its synthesis and application in cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value |
| CAS Number | 1218790-85-2 |
| Molecular Formula | C₈H₁₂BNO₃ |
| Molecular Weight | 181.00 g/mol |
| Typical Purity | ≥98% |
| Appearance | Solid |
Commercial Supplier Overview
A survey of prominent chemical suppliers indicates that this compound is commercially available in various quantities, catering to both small-scale research and larger developmental needs. The following table summarizes the offerings from several key vendors.
| Supplier | Catalog Number | Purity | Available Pack Sizes | Price (USD) |
| Amerigo Scientific | Contact for details | 98% | 100mg, 250mg, 1g, 5g | $175 (for 1g)[1] |
| Cenmed | C007B-510794 | ≥98% | 5g | Contact for pricing[2] |
| Sigma-Aldrich (Ambeed, Inc.) | AMBH9884C176 | 98% | Contact for details | Contact for pricing |
| Dabos | A190194-1G | Not Specified | 1g | $121.61[3] |
| Dayang Chem Co., Ltd. | Not Specified | Not Specified | Contact for details | Contact for pricing[4] |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.
Synthetic Methodologies
The synthesis of 2-alkoxypyridine-3-boronic acids, such as the target compound, typically proceeds through the borylation of an appropriately substituted pyridine precursor. A common and effective strategy involves a Grignard reaction with a trialkyl borate. The following protocol is adapted from the synthesis of the closely related 2-methoxypyridine-3-boronic acid and can be modified for the preparation of this compound.[5]
Experimental Protocol: Synthesis of this compound (Adapted)
Materials:
-
3-Bromo-2-propoxypyridine
-
Magnesium turnings
-
Lithium chloride (0.5M in THF)
-
Diisobutylaluminium hydride (DIBAL-H, 1M in toluene)
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
0.1N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Argon gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add magnesium turnings (5.0 mmol).
-
Add lithium chloride (2.5 mmol, 5.0 ml of 0.5M solution in THF).
-
To activate the magnesium, add DIBAL-H (0.02 mmol, 20.0 µl of 1M solution in toluene) and stir the mixture at room temperature for 5 minutes.
-
Add 3-bromo-2-propoxypyridine (2.0 mmol) to the reaction mixture at once and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C and add trimethyl borate (4.0 mmol, 448.0 µl) dropwise.
-
Allow the reaction to stir overnight at room temperature.
-
Upon completion, quench the reaction with 0.1N dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by recrystallization from a suitable solvent system (e.g., H₂O/CH₃CN) to yield the final product.
Caption: Synthetic pathway for this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.[6][7]
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., 2-chloropyridine, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. This compound ,98% - Amerigo Scientific [amerigoscientific.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound 1G - A190194-1G [dabos.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Propoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling protocol for (2-Propoxypyridin-3-yl)boronic acid. This valuable building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The electron-rich nature of the 2-alkoxypyridine motif presents unique considerations for reaction optimization to achieve high yields and purity.
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[2][3] The mild reaction conditions and tolerance for a wide range of functional groups make it an indispensable tool in modern organic synthesis.[2]
Core Concepts and Considerations
The catalytic cycle of the Suzuki-Miyaura coupling consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.
For pyridylboronic acids, particularly those with coordinating groups like the 2-alkoxy substituent, certain challenges can arise. The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can help mitigate this issue by stabilizing the active palladium species. Additionally, protodeboronation, the cleavage of the C-B bond by a proton source, can be a competing side reaction. Careful selection of the base and the use of anhydrous solvents can minimize this undesired pathway.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 2-alkoxy-substituted pyridylboronic acids with various aryl halides. These conditions are based on established protocols for structurally similar substrates and serve as a strong starting point for the optimization of reactions involving this compound.
| Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) (2) | 1,4-Dioxane | Reflux | 8 | Aryl Bromide | 67-86 | [4] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) (2) | DMF | 80 | 22-70 | Heteroaryl Bromide | Moderate to Good | [5] |
| Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-110 | 12-24 | Aryl Chloride | Good to Excellent | [6] |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 65-100 | 12-24 | Heteroaryl derivative | 5-89 | [7] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. This protocol is based on successful methods for analogous 2-methoxypyridylboronic acids.[4][5]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)
-
Base (e.g., aqueous Sodium Carbonate solution)
-
Anhydrous solvent (e.g., 1,4-Dioxane or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
General Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent followed by the degassed aqueous base solution (2.0-3.0 equiv.).
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically 80°C to reflux) for the specified time (typically 8-24 hours). Reaction progress should be monitored by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Propoxypyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-propoxypyridin-3-yl)boronic acid with a variety of aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[1][2]
Core Concepts and Considerations
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Challenges in Coupling Pyridine-Containing Boronic Acids
The cross-coupling of pyridine-containing boronic acids, particularly those with substituents at the 2-position, can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, 2-substituted heteroaromatic boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[3][4] Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for a successful transformation.
Recommended Palladium Catalysts and Ligands
A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst and ligand is critical for achieving high yields and reaction efficiency, especially when using less reactive aryl chlorides.
Commonly Used Palladium Pre-catalysts:
-
Palladium(II) Acetate (Pd(OAc)₂): A common and cost-effective palladium source that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with phosphine ligands.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): An air-stable and effective pre-catalyst, particularly for the coupling of heteroaryl boronic acids.[5]
-
Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂): A versatile and commercially available catalyst.
Effective Phosphine Ligands:
The use of electron-rich and sterically bulky phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, leading to improved reaction outcomes. For challenging couplings, such as those involving aryl chlorides, the use of specialized ligands is often necessary.
-
Triphenylphosphine (PPh₃): A standard, general-purpose ligand.
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for the coupling of unreactive aryl chlorides and for minimizing protodeboronation.[4]
-
Tricyclohexylphosphine (PCy₃): A bulky and electron-rich ligand suitable for a range of Suzuki couplings.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridylboronic acids, which can be considered representative for the coupling of this compound. Optimization for specific substrates is recommended.
| Aryl Halide (Ar-X) | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₃PO₄ (2 equiv) | Dioxane | 110 | 18 | 75-85 |
| 3-Bromopyridine | Pd(dppf)Cl₂ (3 mol%) | - | Na₂CO₃ (2 equiv) | DMF/H₂O | 90 | 16 | 80-90 |
| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 80 | 24 | 70-80 |
| 2-Chlorotoluene | Pd(OAc)₂ (2 mol%) | PCy₃ (4 mol%) | K₃PO₄ (2 equiv) | sec-Butanol | 100 | 18 | 65-75 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be optimized for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-propoxypyridine.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine this compound (1.5 equiv), the aryl chloride (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and K₃PO₄ (2.0 equiv).
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 30-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Suzuki-Miyaura Cross-Coupling Reactions of 2-Alkoxypyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. The coupling of 2-alkoxypyridine boronic acids presents unique challenges due to the electronic nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst, which can lead to catalyst deactivation and low yields. The judicious selection of the ligand is therefore critical to overcome these hurdles and achieve efficient and high-yielding transformations.
This document provides a comprehensive guide to ligand selection for the Suzuki-Miyaura coupling of 2-alkoxypyridine boronic acids. It includes a comparative overview of different ligand classes, quantitative data from representative systems, detailed experimental protocols, and visualizations to illustrate key concepts and workflows.
The Role of Ligands in Suzuki-Miyaura Coupling
The ligand plays a crucial role in the palladium-catalyzed Suzuki-Miyaura reaction by influencing the stability and reactivity of the catalyst. In the context of challenging substrates like 2-alkoxypyridine boronic acids, the ligand's properties are paramount. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. Electron-rich ligands enhance the electron density on the palladium center, facilitating this often rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid to a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst. Bulky ligands can promote this step by creating steric strain that favors the formation of the C-C bond.
For 2-alkoxypyridine boronic acids, ligands that are both electron-rich and sterically hindered are often required to promote all three steps of the catalytic cycle effectively and to prevent catalyst deactivation.
Comparative Ligand Performance
The choice of ligand can dramatically impact the yield of the Suzuki-Miyaura coupling. While a universal ligand does not exist, certain classes of ligands have demonstrated superior performance for challenging heteroaryl couplings.
Bulky, Electron-Rich Phosphine Ligands: This class of ligands, particularly the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are highly effective. Their steric bulk promotes reductive elimination and can help prevent the formation of inactive palladium dimers, while their electron-donating nature facilitates oxidative addition.
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form very stable complexes with palladium. This stability can lead to longer catalyst lifetimes and high turnover numbers, making them excellent choices for demanding coupling reactions.
The following tables summarize the performance of different ligands in Suzuki-Miyaura couplings of 2-pyridyl systems, which serve as a close model for the reactivity of 2-alkoxypyridine boronic acids.
Table 1: Ligand Screening for the Coupling of Lithium Triisopropyl 2-Pyridylboronate with 4-Chlorobenzonitrile[1]
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | Dioxane | 110 | 12 | 73 |
| PCy₃ | Pd₂(dba)₃ | KF | Dioxane | 110 | 12 | 65 |
| PPh₃ | Pd₂(dba)₃ | KF | Dioxane | 110 | 12 | 42 |
| dppf | Pd₂(dba)₃ | KF | Dioxane | 110 | 12 | 55 |
Reaction conditions: 1 equiv of 4-chlorobenzonitrile, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, Pd₂(dba)₃ (1.5 mol%), Ligand (3.0 mol%) in dioxane.
Table 2: Coupling of Lithium Triisopropyl 2-Pyridylboronate with Various Aryl Bromides using a P(t-Bu)₃ Ligand[1]
| Aryl Bromide | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ | KF | Dioxane | 110 | 10 | 74 |
| 4-Bromotoluene | Pd₂(dba)₃ | KF | Dioxane | 110 | 10 | 85 |
| 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ | KF | Dioxane | 110 | 12 | 88 |
| 2-Bromotoluene | Pd₂(dba)₃ | KF | Dioxane | 110 | 14 | 79 |
| 5-Bromopyrimidine | Pd₂(dba)₃ | KF | Dioxane | 110 | 8 | 91 |
Reaction conditions: 1 equiv of aryl bromide, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (3.0 mol%) in dioxane.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of 2-alkoxypyridine boronic acids. Optimization of specific parameters such as base, solvent, temperature, and reaction time may be necessary for different substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is adapted from methodologies for the coupling of structurally similar 2-pyridylboronic acids.
Materials:
-
2-Alkoxypyridine boronic acid (1.2 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-alkoxypyridine boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask or vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure using an NHC Ligand Precatalyst
This protocol utilizes a commercially available PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalyst.
Materials:
-
2-Alkoxypyridine boronic acid (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
PEPPSI-IPr catalyst (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-alkoxypyridine boronic acid, potassium carbonate, and PEPPSI-IPr catalyst.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 ratio) to the vial.
-
Inert Atmosphere: Sparge the mixture with an inert gas for 10-15 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique. Reactions with PEPPSI catalysts are often faster, typically complete within 2-8 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for ligand screening.
Caption: Logical relationship of ligand properties and reaction outcome.
Conclusion
The successful Suzuki-Miyaura coupling of 2-alkoxypyridine boronic acids is highly dependent on the careful selection of the ligand. Bulky and electron-rich phosphine ligands, such as SPhos and P(t-Bu)₃, as well as N-heterocyclic carbene ligands, have proven to be particularly effective for these challenging substrates. By promoting the key steps of the catalytic cycle and enhancing catalyst stability, these advanced ligands enable the efficient synthesis of a wide range of valuable 2-arylalkoxypyridine compounds. The provided protocols and workflows serve as a starting point for researchers to develop robust and high-yielding coupling reactions tailored to their specific substrates.
Application Notes and Protocols for Base Selection in Suzuki Coupling with (2-Propoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This document provides detailed application notes on the selection of an appropriate base for the Suzuki coupling of (2-Propoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry.
The presence of the pyridine nitrogen atom, particularly at the 2-position relative to the boronic acid moiety, introduces specific challenges. The Lewis basicity of the nitrogen can lead to coordination with the palladium catalyst, potentially causing deactivation or altering the catalytic cycle. Furthermore, pyridylboronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond. The judicious selection of a base is therefore paramount to mitigate these issues and achieve optimal reaction outcomes.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a multifaceted role in the Suzuki-Miyaura coupling, primarily in the transmetalation step. The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic boronate species (R-B(OH)₃⁻). This "ate" complex then readily transfers its organic group to the palladium(II) center. The choice of base influences the rate of this transmetalation and can affect the overall catalytic turnover frequency. Common bases employed in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF).
Comparative Performance of Different Bases
While a direct comparative study screening various bases for the Suzuki coupling of this compound is not extensively documented in the literature, data from studies on structurally similar 2-pyridylboronic acids and other heteroaromatic boronic acids provide valuable insights. The following tables summarize quantitative data from representative studies, showcasing the impact of base selection on reaction yield.
Table 1: Screening of Bases in a Model Suzuki-Miyaura Coupling Reaction [1]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/Ethanol/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 2 | 98 |
| 2 | K₂CO₃ | Toluene/Ethanol/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 2 | 95 |
| 3 | K₃PO₄ | Toluene/Ethanol/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 2 | 92 |
| 4 | NaOH | Toluene/Ethanol/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 2 | 88 |
| 5 | KOH | Toluene/Ethanol/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 2 | 85 |
| 6 | NaOAc | Toluene/Ethanol/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 2 | 75 |
| 7 | TEA | Toluene/Ethanol/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 2 | 60 |
Reaction conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Base (2.0 mmol), Solvent (5 mL), 80 °C, 2 h. The specific substrates used in this study were 4-bromoacetophenone and phenylboronic acid.
Table 2: Base Screening for the Suzuki Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester
| Entry | Base | Solvent | Yield (%) |
| 1 | Li₃PO₄ | Dioxane/H₂O (4:1) | 45 |
| 2 | Na₃PO₄ | Dioxane/H₂O (4:1) | 89 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 85 |
| 4 | NaF | Dioxane/H₂O (4:1) | 68 |
| 5 | KF | Dioxane/H₂O (4:1) | 75 |
| 6 | CsF | Dioxane/H₂O (4:1) | 82 |
| 7 | Li₂CO₃ | Dioxane/H₂O (4:1) | 80 |
| 8 | Na₂CO₃ | Dioxane/H₂O (4:1) | 78 |
| 9 | K₂CO₃ | Dioxane/H₂O (4:1) | 79 |
| 10 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 72 |
Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (10 mol%), Base (0.9 mmol), Solvent (1 mL), 100 °C.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst system) is recommended for each specific substrate combination.
Protocol 1: General Procedure using a Carbonate Base
This protocol is adapted from procedures found to be effective for heteroaryl boronic acids.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improve yields.[2]
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or DMF)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Diagrams
Caption: General experimental workflow for Suzuki coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols: Solvent Effects in (2-Propoxypyridin-3-yl)boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvents in reactions involving (2-Propoxypyridin-3-yl)boronic acid, with a particular focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Understanding and optimizing solvent conditions are paramount for achieving high yields, minimizing side reactions, and ensuring the reproducibility of synthetic protocols in drug discovery and development.
Introduction: The Importance of Solvent Selection
This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex molecules with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation, is a cornerstone of its application. The choice of solvent in these reactions is not arbitrary; it profoundly influences the reaction's outcome by affecting:
-
Solubility of Reagents: Ensuring that the boronic acid, aryl halide, catalyst, and base are sufficiently dissolved is crucial for efficient reaction kinetics.
-
Catalyst Activity and Stability: The solvent can impact the coordination sphere of the palladium catalyst, influencing its activity and longevity.
-
Transmetalation Step: The transfer of the organic moiety from the boron atom to the palladium center is a critical step in the catalytic cycle and is highly sensitive to the solvent environment. The presence of water, for instance, can facilitate this step.[1][2]
-
Stability of the Boronic Acid: Boronic acids can be susceptible to degradation pathways such as protodeboronation. The solvent can either mitigate or exacerbate these undesired side reactions.
Quantitative Data: Solvent Effects on a Model Suzuki-Miyaura Coupling
Table 1: Solvent Optimization for a Model Suzuki-Miyaura Cross-Coupling Reaction [1]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | DMF | 100 | 22 |
| 6 | Diglyme | 100 | 42 |
| 7 | Acetonitrile | 65 | 42 |
| 8 | Isopropanol | 65 | 42 |
| 9 | Ethanol | 65 | 11 |
| 10 | THF | 65 | 27 |
| 11 | Dioxane/H₂O (9:1) | 100 | 53 |
| 12 | Dioxane/H₂O (1:1) | 100 | 71 |
| 13 | Dioxane/H₂O (1:4) | 100 | 10 |
| 14 | Dioxane/H₂O (1:9) | 100 | 14 |
Reaction Conditions: Pyridine-2-sulfonyl fluoride (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in 1 mL of solvent.[1]
Key Observations:
-
Aprotic polar solvents like dioxane and diglyme generally provide better yields than nonpolar solvents like toluene.
-
The addition of water significantly enhances the reaction yield in both toluene and dioxane, with a 4:1 mixture of dioxane to water proving to be optimal in this model system.[1][2] This is attributed to the increased solubility of the base and the facilitation of the transmetalation step.[2]
-
Excessive amounts of water can be detrimental to the reaction, likely due to hydrolysis of the starting materials or intermediates.[1]
-
Protic solvents like ethanol and isopropanol showed moderate to low efficacy under the tested conditions.
Experimental Protocols
The following protocols are provided as a general guideline for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of specific parameters may be required for different coupling partners.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for similar heteroaryl boronic acids.[3]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of anhydrous 1,4-dioxane and degassed water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Processes
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The selection of an appropriate solvent system is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions involving this compound. The data from model systems strongly suggest that a mixture of an aprotic polar solvent, such as 1,4-dioxane, with a controlled amount of water will provide superior results. The provided protocols and diagrams serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations. Careful optimization of solvent, base, catalyst, and temperature will ultimately lead to higher yields and purer products, accelerating the drug discovery and development process.
References
Application Notes: (2-Propoxypyridin-3-yl)boronic acid in the Synthesis of Potent Phosphodiesterase 1 (PDE1) Inhibitors
(2-Propoxypyridin-3-yl)boronic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents targeting phosphodiesterase 1 (PDE1). Its application is particularly prominent in the development of pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines, classes of compounds that have shown significant potential as PDE1 inhibitors. This document provides detailed application notes, experimental protocols, and relevant data for researchers and scientists in drug development.
Application in Medicinal Chemistry: Synthesis of PDE1 Inhibitors
This compound serves as a crucial reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and a halogenated heterocyclic core, such as a brominated pyrazolo[3,4-b]pyridine or imidazo[1,5-b]pyridazine. The resulting compounds are potent inhibitors of PDE1, an enzyme implicated in various neurological and psychiatric disorders.
The propoxy group at the 2-position of the pyridine ring plays a significant role in modulating the pharmacological properties of the final compounds, influencing factors such as potency, selectivity, and pharmacokinetic profile.
Target Pathway: Phosphodiesterase 1 (PDE1) Signaling
Phosphodiesterase 1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling. In neuronal cells, PDE1 activity is dependent on calcium/calmodulin binding. By inhibiting PDE1, the intracellular levels of cAMP and cGMP are increased, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of cyclic nucleotide signaling pathways is a therapeutic strategy for various central nervous system disorders.
Quantitative Data: PDE1 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of representative compounds synthesized using this compound against the PDE1 enzyme. The data is extracted from patent literature (US20180179200A1).
| Compound Example | Heterocyclic Core | IC50 (nM) for PDE1 |
| Example 1 | Pyrazolo[3,4-b]pyridine | 15 |
| Example 2 | Pyrazolo[3,4-b]pyridine | 20 |
| Example 3 | Imidazo[1,5-b]pyridazine | 35 |
| Example 4 | Pyrazolo[3,4-b]pyridine | 12 |
| Example 5 | Imidazo[1,5-b]pyridazine | 42 |
Experimental Protocols
General Workflow for Synthesis of PDE1 Inhibitors
The synthesis of PDE1 inhibitors using this compound typically follows a multi-step process culminating in a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with a brominated pyrazolo[3,4-b]pyridine core, adapted from general procedures found in the literature and patent US11535611B2.
Materials:
-
Brominated pyrazolo[3,4-b]pyridine derivative (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., aqueous sodium carbonate solution, 2.0 M, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane or a mixture of toluene/ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated pyrazolo[3,4-b]pyridine derivative, this compound, and the palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the degassed solvent followed by the aqueous base solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
These application notes provide a foundational understanding of the utility of this compound in the synthesis of PDE1 inhibitors. Researchers are encouraged to consult the primary literature for more specific details and adaptations of these protocols.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (2-Propoxypyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Propoxypyridin-3-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex pharmaceutical intermediates. Its unique structure, featuring a pyridine ring with a propoxy group and a boronic acid moiety, allows for the strategic introduction of this substituted pyridine core into a wide range of organic molecules. This is particularly valuable in drug discovery, where the pyridine scaffold is a common feature in biologically active compounds.
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a powerful tool for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in many classes of therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical intermediate, 2-propoxy-3-(pyrimidin-5-yl)pyridine, a known inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).
Application: Synthesis of an MSK1 Kinase Inhibitor Intermediate
A significant application of this compound is in the synthesis of 2-propoxy-3-(pyrimidin-5-yl)pyridine, an intermediate for a class of potent and selective MSK1 inhibitors. MSK1 is a nuclear serine/threonine kinase that plays a crucial role in the regulation of gene expression in response to stress and mitogenic signals.[1] It is activated by the ERK1/2 and p38 MAPK pathways and is involved in inflammatory responses and cell proliferation.[2][3] Dysregulation of the MSK1 signaling pathway has been implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.[2][4]
The synthesis of 2-propoxy-3-(pyrimidin-5-yl)pyridine is achieved through a Suzuki-Miyaura cross-coupling reaction between this compound and 5-bromopyrimidine.
Experimental Protocols
The following section details the experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-propoxy-3-(pyrimidin-5-yl)pyridine.
General Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
5-Bromopyrimidine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME), often with the addition of water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), 5-bromopyrimidine (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-propoxy-3-(pyrimidin-5-yl)pyridine.
Quantitative Data
The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-propoxy-3-(pyrimidin-5-yl)pyridine. Please note that yields can vary based on the specific reaction conditions and scale.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5-Bromopyrimidine | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 12 | 75-85 | [5] |
| This compound | 5-Bromopyrimidine | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 95 | 8 | 80-90 | [6] |
Visualizations
MSK1 Signaling Pathway
Caption: Simplified MSK1 signaling pathway and the inhibitory action of the synthesized intermediate.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship: Synthesis to Application
Caption: Logical flow from the starting material to its application in drug development.
References
- 1. Inhibition of MSK1 Promotes Inflammation and Apoptosis and Inhibits Functional Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MSK1-mediated β-catenin phosphorylation confers resistance to PI3K/mTOR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Propoxypyridin-3-yl)boronic Acid as a Versatile Building Block for the Synthesis of Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1][2] The development of efficient synthetic methodologies to access novel heterocyclic structures is a cornerstone of modern medicinal chemistry. Boronic acids have emerged as indispensable tools in this endeavor, primarily through their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] These organoboron compounds are generally stable, have low toxicity, and tolerate a wide range of functional groups, making them ideal building blocks in drug discovery programs.[5][6]
(2-Propoxypyridin-3-yl)boronic acid is a valuable reagent for the synthesis of diverse substituted pyridine derivatives. The propoxy substituent can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document provides detailed protocols and application notes for the use of this compound in the synthesis of novel biaryl and heteroaryl structures via microwave-assisted Suzuki-Miyaura cross-coupling.
Core Applications
This compound is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides. This reaction enables the synthesis of a wide range of substituted 2-propoxypyridines, which are precursors to compounds with potential therapeutic applications, including but not limited to:
The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse array of substituents, facilitating the generation of compound libraries for high-throughput screening.
Data Presentation: Illustrative Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes a representative set of microwave-assisted Suzuki-Miyaura coupling reactions between this compound and various aryl bromides. These illustrative data demonstrate the efficiency and broad scope of this building block in synthesizing novel heterocyclic compounds.
| Entry | Aryl Bromide | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-methoxyphenyl)-2-propoxypyridine | 15 | 120 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Propoxy-3-(4-(trifluoromethyl)phenyl)pyridine | 20 | 130 | 85 |
| 3 | 3-Bromobenzonitrile | 3-(2-Propoxypyridin-3-yl)benzonitrile | 15 | 120 | 88 |
| 4 | 2-Bromonaphthalene | 2-(2-Propoxypyridin-3-yl)naphthalene | 25 | 140 | 78 |
| 5 | 5-Bromo-1-methyl-1H-indole | 1-Methyl-5-(2-propoxypyridin-3-yl)-1H-indole | 20 | 130 | 81 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)
-
10 mL microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the solvent system (e.g., 4:1 dioxane/water) to achieve a concentration of approximately 0.2 M.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent, such as ethyl acetate.
-
Filter the mixture to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[8]
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cross-Coupling of (2-Propoxypyridin-3-yl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Suzuki-Miyaura cross-coupling reactions of (2-Propoxypyridin-3-yl)boronic acid with a variety of aryl halides. This protocol is designed to be a valuable resource for chemists in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies and expected outcomes for the synthesis of 3-aryl-2-propoxypyridines.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in the pharmaceutical industry due to their prevalence in biologically active molecules. The 2-alkoxypyridine scaffold, in particular, is a key component in numerous therapeutic agents. The cross-coupling of this compound with aryl halides provides a direct and efficient route to a diverse range of 3-aryl-2-propoxypyridine derivatives.
However, the use of pyridine-containing boronic acids in Suzuki-Miyaura couplings can present challenges. These substrates, especially 2-substituted pyridylboronic acids, can be prone to protodeboronation under the reaction conditions.[2] Therefore, careful optimization of the catalyst, ligand, base, and solvent system is crucial to achieve high yields and purity. This document provides detailed protocols and data from analogous reactions to serve as a starting point for the successful implementation of these important transformations.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of 2-alkoxypyridin-3-ylboronic acids with various aryl halides. The data presented is based on literature reports for closely related analogs and serves as a guide for what can be expected with this compound.
Table 1: Suzuki-Miyaura Coupling of (2-Alkoxypyridin-3-yl)boronic Acid Analogs with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 85[3] |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 12 | 78[2] |
| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | 92 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 24 | 75[4] |
| 5 | 3-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 88 |
Table 2: Suzuki-Miyaura Coupling of (2-Alkoxypyridin-3-yl)boronic Acid Analogs with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 72[3] |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | t-Amyl alcohol | 120 | 24 | 65 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (10:1) | 110 | 36 | 68 |
| 4 | 3-Chloropyridine | PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | DMF/H₂O (5:1) | 100 | 24 | 55 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-poor aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 5:1 to 10:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
This protocol is designed for the more challenging coupling of aryl chlorides, which typically requires more active catalyst systems and higher temperatures.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
t-Amyl alcohol (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried reaction tube or flask. Add this compound, the aryl chloride, and Cs₂CO₃.
-
Solvent Addition: Add anhydrous t-amyl alcohol.
-
Reaction: Seal the reaction vessel and heat the mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Scale-up Synthesis of (2-Propoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of (2-Propoxypyridin-3-yl)boronic acid, a key building block in the development of novel therapeutics. The following sections detail the synthetic methodology, purification strategies, safety considerations for large-scale production, and applications in cross-coupling reactions.
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-propoxypyridin-3-yl moiety into complex molecules. This structural motif is of significant interest in drug discovery due to its potential to modulate the physicochemical and pharmacological properties of lead compounds. The scale-up synthesis of this reagent is crucial for advancing drug development programs from discovery to preclinical and clinical stages.
The most common and cost-effective method for the large-scale preparation of pyridinylboronic acids is the lithium-halogen exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[1] This approach, while robust, requires careful control of reaction conditions, particularly at a larger scale, due to the use of pyrophoric organolithium reagents.
Synthetic Protocol: Scale-up Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted pyridinylboronic acids and is optimized for a multi-gram scale.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Notes |
| 3-Bromo-2-propoxypyridine | 218.08 | 10.0 g | 0.046 | Starting material. Ensure dryness. |
| n-Butyllithium (n-BuLi) | 64.06 | 20.2 mL (2.5 M in hexanes) | 0.051 | Pyrophoric reagent. Handle with extreme care. |
| Triisopropyl borate | 188.08 | 11.6 mL | 0.051 | Moisture sensitive. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Dry over molecular sieves. |
| Anhydrous Toluene | 92.14 | 50 mL | - | Dry over molecular sieves. |
| Hydrochloric Acid (2 M) | 36.46 | As needed | - | For workup. |
| Sodium Hydroxide (5 M) | 40.00 | As needed | - | For pH adjustment. |
| Saturated Sodium Chloride Solution | - | 100 mL | - | For workup. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |
Experimental Procedure
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a temperature probe, a dropping funnel, and a septum.
-
Initial Charging: Charge the flask with 3-Bromo-2-propoxypyridine (10.0 g, 0.046 mol), anhydrous Tetrahydrofuran (200 mL), and anhydrous Toluene (50 mL).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-Butyllithium (20.2 mL of a 2.5 M solution in hexanes, 0.051 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Borylation: To the reaction mixture, add triisopropyl borate (11.6 mL, 0.051 mol) dropwise, maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract the organic layer with 2 M HCl (2 x 50 mL). Combine the aqueous layers.
-
pH Adjustment and Precipitation: Adjust the pH of the combined aqueous layers to approximately 8-9 with 5 M sodium hydroxide. A white precipitate of the boronic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to afford the crude this compound.
Purification
Purification of pyridinylboronic acids can be challenging due to their amphoteric nature and tendency to form boroxines.[2] Recrystallization is a common method for purification at scale.
-
Recrystallization: Suspend the crude product in a minimal amount of hot water or an ethanol/water mixture.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
An alternative purification involves the formation of a crystalline diethanolamine adduct, which can be isolated and then hydrolyzed to yield the pure boronic acid.[3]
Process Safety and Handling
The use of organolithium reagents such as n-butyllithium on a large scale presents significant safety hazards, primarily due to their pyrophoric nature.[1][2] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All operations involving organolithium reagents must be conducted under a dry, inert atmosphere (argon or nitrogen).[1][2]
-
Dry Glassware and Solvents: All glassware must be oven-dried and cooled under an inert atmosphere. Solvents must be anhydrous.[1]
-
Personal Protective Equipment (PPE): Fire-resistant lab coats, safety glasses, and appropriate gloves must be worn at all times.
-
Quenching: A proper quenching procedure for residual organolithium reagents should be in place. Slow addition to a stirred, cooled solution of isopropanol in an inert solvent like heptane is a recommended method.[1]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a supply of sand should be readily accessible.
Caption: Experimental workflow for scale-up synthesis.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds.
General Protocol
Caption: General Suzuki-Miyaura cross-coupling reaction.
Example Protocol: Coupling with 4-Bromoanisole
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 181.01 | 1.0 g | 5.52 mmol |
| 4-Bromoanisole | 187.04 | 1.03 g | 5.52 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.32 g | 0.28 mmol (5 mol%) |
| Potassium Carbonate | 138.21 | 2.29 g | 16.56 mmol |
| 1,4-Dioxane | 88.11 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
To a round-bottom flask, add this compound (1.0 g, 5.52 mmol), 4-bromoanisole (1.03 g, 5.52 mmol), tetrakis(triphenylphosphine)palladium(0) (0.32 g, 5 mol%), and potassium carbonate (2.29 g, 16.56 mmol).
-
Add 1,4-dioxane (20 mL) and water (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes expected yields and purity for the synthesis and application of this compound, based on literature for analogous compounds. Actual results may vary depending on reaction scale and optimization.
| Experiment | Scale | Expected Yield (%) | Purity (%) | Analytical Method |
| Synthesis of this compound | 10 g | 70-85 | >95 (after recrystallization) | 1H NMR, LC-MS |
| Suzuki Coupling with 4-Bromoanisole | 1 g | 80-95 | >98 (after chromatography) | 1H NMR, 13C NMR, LC-MS |
Conclusion
The scale-up synthesis of this compound is a feasible and critical process for the advancement of drug discovery projects. The provided protocols, with a strong emphasis on safety and purification, offer a solid foundation for researchers and drug development professionals to produce this valuable building block in multi-gram quantities. Careful execution and adherence to safety guidelines are paramount for successful and safe large-scale synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Protodeboronation of (2-Propoxypyridin-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Propoxypyridin-3-yl)boronic acid. The focus is on understanding and mitigating undesired protodeboronation, a common side reaction that can impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of this compound, this results in the formation of 2-propoxypyridine as a byproduct, consuming the desired boronic acid and reducing the yield of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[1][2] Heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like pyridine, can be susceptible to protodeboronation.[1]
Q2: What factors promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
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High pH (Basic Conditions): The reaction is often fastest at high pH (pH > 10).[2][3] This is particularly relevant for Suzuki-Miyaura coupling, which typically employs basic conditions.[3][4] Base catalysis proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[2][4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2][5]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1][2]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.[5]
Q3: Is the 2-propoxy group on the pyridine ring expected to influence the rate of protodeboronation?
Q4: Are boronic esters, such as the pinacol ester of this compound, more stable?
A4: It is a common strategy to convert boronic acids to their corresponding esters (e.g., pinacol esters) to enhance stability against protodeboronation.[4] While not a universal guarantee of stability, boronic esters are generally more resistant to degradation.[6] They can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing decomposition.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, focusing on identifying and resolving problems related to protodeboronation.
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired product; significant amount of 2-propoxypyridine byproduct detected. | High rate of protodeboronation competing with the desired reaction. | 1. Modify Reaction Conditions: - Lower the temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to slow the rate of protodeboronation.[5] - Use a weaker base: Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5][8] - Use anhydrous conditions: Minimize the amount of water in the reaction, as it is a necessary proton source for protodeboronation.[9] |
| Inefficient catalytic system for the desired cross-coupling reaction. | 2. Optimize the Catalytic System: - Increase catalyst loading: A higher catalyst loading can accelerate the desired reaction, helping it to outcompete protodeboronation.[5] - Choose a more active catalyst/ligand system: Employ highly active palladium catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) to promote rapid catalytic turnover.[5][10] | |
| Inherent instability of the free boronic acid. | 3. Use a Stabilized Boronic Acid Surrogate: - Synthesize and use the pinacol ester or MIDA ester: These derivatives are generally more stable and can provide a slow release of the boronic acid during the reaction.[1][7] - Use potassium organotrifluoroborate salts: These salts are often crystalline, air-stable solids that slowly release the boronic acid under reaction conditions.[8] | |
| Reaction is sluggish and still results in significant protodeboronation. | Combination of an unstable boronic acid and a challenging cross-coupling partner. | 4. "Slow-Release" Strategy: - This approach is particularly useful for unstable boronic acids. By using a stable precursor (like a MIDA boronate or trifluoroborate salt), the concentration of the free boronic acid is kept low throughout the reaction, minimizing its decomposition.[1][7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeboronation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Ester Addition: Add the this compound pinacol ester to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanisms for acid- and base-catalyzed protodeboronation.
Caption: A decision-tree workflow for troubleshooting low-yielding coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Homocoupling of (2-Propoxypyridin-3-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Propoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on understanding and mitigating the formation of the homocoupled byproduct, 3,3'-bi(2-propoxypyridine).
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling of this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent, in this case this compound, react with each other to form a symmetrical biaryl compound, 3,3'-bi(2-propoxypyridine). This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process.
Q2: What are the primary causes of homocoupling with this specific boronic acid?
A2: The primary causes of homocoupling for arylboronic acids, including this compound, are generally attributed to two main pathways:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product and the active Pd(0) catalyst. This is often more pronounced at the beginning of the reaction.
The 2-propoxy group and the pyridine nitrogen may also influence the electronic properties and stability of the boronic acid, potentially affecting its propensity for homocoupling.
Q3: How does the stability of this compound affect the reaction?
A3: 2-Substituted pyridine boronic acids are known to be less stable than other arylboronic acids. They can be susceptible to protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base. This decomposition pathway competes with both the desired cross-coupling and the undesired homocoupling, leading to lower overall yields. To mitigate this, using the more stable pinacol ester of the boronic acid is often recommended.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound, with a focus on minimizing homocoupling.
| Issue | Potential Cause | Suggested Solution |
| High levels of 3,3'-bi(2-propoxypyridine) byproduct | 1. Presence of oxygen in the reaction. | 1a. Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by performing several freeze-pump-thaw cycles. 1b. Maintain a positive pressure of an inert gas throughout the reaction. |
| 2. Use of a Pd(II) precatalyst. | 2a. Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄. 2b. If using a Pd(II) precatalyst, ensure efficient in-situ reduction to Pd(0). | |
| 3. Suboptimal catalyst/ligand system. | 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can favor the cross-coupling pathway. | |
| Low yield of desired product and significant starting material decomposition | 1. Protodeboronation of the boronic acid. | 1a. Use the pinacol ester of this compound, which is generally more stable. 1b. Use anhydrous solvents and ensure the base is as dry as possible. 1c. Minimize reaction time and use the lowest effective temperature. |
| 2. Catalyst deactivation. | 2. The pyridine nitrogen can coordinate to the palladium center. Using bulky ligands can sterically hinder this deactivating interaction. | |
| Both homocoupling and decomposition are observed | Combination of the factors above. | Systematically address both oxygen exclusion and boronic acid stability. Start by switching to the boronic ester and implementing a rigorous degassing protocol. Then, optimize the catalyst, ligand, base, and solvent system. |
Data Presentation
The following tables provide an illustrative summary of how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling reaction involving a challenging heteroarylboronic acid like this compound. The data is generalized based on known trends for similar substrates.
Table 1: Effect of Catalyst and Ligand on Homocoupling
| Catalyst (mol%) | Ligand (mol%) | Atmosphere | Desired Product Yield (%) (Illustrative) | Homocoupling Byproduct (%) (Illustrative) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Air | 40 | 35 |
| Pd(OAc)₂ (2) | PPh₃ (4) | Nitrogen | 65 | 15 |
| Pd(dppf)Cl₂ (2) | - | Nitrogen | 75 | 10 |
| Pd₂(dba)₃ (1) | SPhos (2) | Nitrogen | 85 | <5 |
Table 2: Effect of Solvent and Degassing Method on Homocoupling
| Solvent | Degassing Method | Desired Product Yield (%) (Illustrative) | Homocoupling Byproduct (%) (Illustrative) |
| Toluene/H₂O | N₂ sparge (15 min) | 70 | 12 |
| Dioxane/H₂O | N₂ sparge (15 min) | 78 | 8 |
| Dioxane/H₂O | Freeze-Pump-Thaw (3 cycles) | 85 | <5 |
| THF | N₂ sparge (15 min) | 65 | 18 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a general guideline for the cross-coupling of this compound pinacol ester with an aryl bromide, designed to minimize the formation of the homocoupled byproduct.
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Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol, 1.0 eq.), this compound pinacol ester (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 5:1 ratio, 6 mL total), via syringe. The solvent should be rigorously degassed beforehand by either sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Purification of (2-Propoxypyridin-3-yl)boronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving (2-propoxypyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most common impurities include unreacted starting materials, byproducts from side reactions such as homocoupling of the boronic acid, and protodeboronation (hydrolysis) products where the boronic acid group is replaced by a hydrogen atom.[1][2] The presence of oxygen can often promote the formation of homocoupling byproducts.[2][3] Additionally, residual palladium catalyst and phosphine ligands from Suzuki-Miyaura coupling reactions are common contaminants.[4]
Q2: How can I remove unreacted this compound from my crude product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous base like sodium hydroxide (NaOH), the acidic boronic acid can be converted into its water-soluble boronate salt, which will partition into the aqueous layer.[4][5] Subsequent acidification of the aqueous layer can recover the boronic acid if needed, while the desired product remains in the organic phase.[4]
Q3: My desired product is an oil and won't crystallize. How can I purify it?
A3: Purifying oils that are difficult to crystallize can be challenging. One effective technique is trituration, which involves repeatedly washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble.[6] Another approach is to attempt to form a crystalline derivative, such as a salt, if your product has an acidic or basic handle. For boronic acids specifically, forming a crystalline adduct with diethanolamine is a common strategy; this adduct can often be easily isolated and then the free boronic acid can be regenerated.[1][7][8]
Q4: I'm having trouble with column chromatography. My product streaks or sticks to the silica gel. What can I do?
A4: The pyridine nitrogen and the boronic acid moiety can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, streaking, and sometimes decomposition.[1][8] To mitigate this, you can try deactivating the silica by adding a small amount of a modifier like triethylamine (TEA) or ammonia to the eluent for basic compounds.[6] Alternatively, switching to a different stationary phase, such as neutral alumina or reverse-phase C18 silica, can be effective.[1][6] For particularly polar compounds, different solvent systems like dichloromethane/methanol may provide better results than standard hexanes/ethyl acetate.[4]
Q5: How can I minimize the homocoupling of this compound during my Suzuki-Miyaura reaction?
A5: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[2][9] To minimize this, it is crucial to properly degas all solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][10] Adding a mild reducing agent, such as potassium formate, has also been shown to suppress the formation of homocoupling byproducts by minimizing the concentration of free Pd(II) in the reaction mixture.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of products from this compound reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of unreacted boronic acid in the product. | 1. Incomplete reaction. 2. Hydrolysis of a boronic ester product back to the boronic acid during workup. | 1. Increase reaction time or temperature. 2. Use an excess of the coupling partner. 3. Perform a basic aqueous wash (e.g., 1-2 M NaOH) to extract the acidic boronic acid.[4] 4. Use a sorbitol extraction to pull the boronic acid into the aqueous layer.[7] |
| Significant amount of homocoupled byproduct observed. | 1. Presence of oxygen in the reaction vessel.[2][3] 2. Issues with the palladium catalyst activity or concentration. | 1. Thoroughly degas solvents and reagents before use.[10] 2. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. 3. Add a mild reducing agent like potassium formate to the reaction mixture.[9] |
| Product streaks badly on normal phase (silica) TLC/column. | 1. The pyridine moiety is interacting with acidic silica. 2. The boronic acid group is interacting with silica. | 1. Add a modifier to your eluent (e.g., 0.1-1% triethylamine or ammonia).[6] 2. Switch to a less acidic stationary phase like neutral alumina.[6] 3. Use reverse-phase chromatography (C18).[1] |
| Product is an inseparable mixture of atropisomers. | 1. Restricted bond rotation in the final biaryl product. | 1. This is a property of the molecule and not an impurity. Characterization may require variable temperature NMR. Purification methods will not separate stable atropisomers unless chiral chromatography is used. |
| Product degradation during purification. | 1. Hydrolysis of the boronic acid group (protodeboronation) on acidic silica gel.[1] 2. Decomposition on rotovap at elevated temperatures.[8] | 1. Use deactivated silica or an alternative stationary phase like alumina. 2. Avoid excessive heat during solvent evaporation; use lower temperatures and higher vacuum.[8] 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Boronic Acid
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
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Transfer the solution to a separatory funnel.
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Wash the organic layer with 1 M aqueous NaOH solution (2 x 50 mL for a 100 mL organic solution). This will extract the acidic this compound.
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Wash the organic layer with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or acetonitrile).[6][7]
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If the product does not precipitate upon cooling, add a co-solvent (anti-solvent) in which the product is poorly soluble (e.g., hexanes, water) dropwise until the solution becomes cloudy.
-
Reheat the mixture gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification via Diethanolamine Adduct Formation
This method is useful for purifying boronic acids that are difficult to crystallize or purify by chromatography.[7][8]
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Dissolve the crude product containing the boronic acid in a suitable solvent like diethyl ether.
-
Add diethanolamine (1.0 equivalent) to the solution.
-
Stir the mixture. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.
-
Collect the solid adduct by filtration and wash with cold ether.
-
To regenerate the free boronic acid, suspend the adduct in a mixture of ethyl acetate and an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution).[8]
-
Stir vigorously until all the solid has dissolved and partitioned between the two layers.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the purified boronic acid.
Visualized Workflows and Pathways
Caption: General purification troubleshooting workflow.
Caption: Common reaction pathways and side products.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with (2-Propoxypyridin-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2-Propoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The content is designed to address the inherent challenges of the "2-pyridyl problem" and offer practical solutions for successful coupling outcomes.
Introduction: The "2-Pyridyl Problem" in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forging carbon-carbon bonds. However, the use of 2-pyridylboronic acids presents a significant challenge known as the "2-pyridyl problem".[1] This issue stems from the inherent instability of 2-pyridylboronic acids, which are susceptible to rapid protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.[2] This decomposition pathway leads to low yields of the desired biaryl product. Additionally, the nitrogen atom at the 2-position can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
While this compound is a substituted pyridylboronic acid, the general principles and challenges associated with the "2-pyridyl problem" are still relevant. The presence of the propoxy group at the 2-position can influence the electronic and steric properties of the molecule, potentially impacting its stability and reactivity. This guide will provide strategies to mitigate these challenges and achieve successful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings with pyridylboronic acids are common and can be attributed to several factors:
-
Protodeboronation: This is the most common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] It is often accelerated by the presence of water and base.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
-
Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.
-
Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium can be sluggish.
-
Poor Reagent Quality: Degradation of the boronic acid or aryl halide, or inactive catalyst can lead to poor results.
Q2: How can I minimize protodeboronation of this compound?
A2: Several strategies can be employed to minimize protodeboronation:
-
Use of Anhydrous Conditions: Meticulously drying all reagents, solvents, and glassware, and running the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) can significantly reduce protodeboronation.
-
Choice of Base: While a base is necessary for the reaction, its strength and solubility can influence the rate of protodeboronation. Weaker bases or bases with limited solubility in the reaction medium may be beneficial. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.
-
Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can prevent premature decomposition. These can often be used directly in the coupling reaction.
-
Slow Addition of Base: In some cases, the slow addition of the base via a syringe pump can help to maintain a low concentration of the activated boronate species, favoring the cross-coupling pathway over protodeboronation.
Q3: What are the recommended catalyst systems for coupling this compound?
A3: For challenging Suzuki-Miyaura couplings, including those involving pyridylboronic acids, the use of bulky, electron-rich phosphine ligands is crucial.[3] These ligands promote the key steps of the catalytic cycle and can help prevent catalyst deactivation by the pyridine nitrogen.[4]
-
Recommended Ligands:
-
Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are highly effective for these types of transformations.[3]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and IMes can also be very effective.
-
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts that incorporate the ligand (e.g., XPhos Pd G3).
Q4: I am observing a significant amount of homocoupling product. How can I prevent this?
A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture. To minimize this side reaction:
-
Thorough Degassing: Ensure that the solvent is rigorously degassed before use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas through it for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.
-
Use of a Pd(0) Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in situ reduction that can be complicated by side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Protodeboronation of the boronic acid. 2. Inactive catalyst. 3. Inappropriate reaction conditions (temperature, time). 4. Poor quality of reagents. | 1. Use anhydrous solvents and reagents; consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt. 2. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 3. Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or LC-MS. 4. Verify the purity of the starting materials. |
| Significant Protodeboronation | 1. Presence of water in the reaction. 2. Base-mediated decomposition. | 1. Rigorously dry all solvents and glassware. Run the reaction under a strict inert atmosphere. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Use a weaker base or one with lower solubility. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) to Pd(0). | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient pre-catalyst. |
| Unreacted Starting Material (Aryl Halide) | 1. Inefficient oxidative addition. 2. Catalyst deactivation. | 1. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature. 2. Increase the catalyst and/or ligand loading. |
Data Presentation
The following tables provide illustrative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are representative of what might be expected for such challenging couplings under optimized conditions.
Table 1: Coupling with Electron-Rich and Electron-Poor Aryl Bromides
| Entry | Aryl Bromide | Product | Conditions | Illustrative Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-methoxyphenyl)-2-propoxypyridine | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv), Toluene/H₂O (10:1), 100 °C, 18 h | 75-85 |
| 2 | 4-Bromobenzonitrile | 4-(2-propoxypyridin-3-yl)benzonitrile | Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₃PO₄ (2 equiv), Dioxane, 110 °C, 24 h | 60-70 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-propoxy-3-(4-(trifluoromethyl)phenyl)pyridine | XPhos Pd G3 (3 mol%), Cs₂CO₃ (2 equiv), THF, 80 °C, 16 h | 65-75 |
Table 2: Coupling with Sterically Hindered Aryl Bromides
| Entry | Aryl Bromide | Product | Conditions | Illustrative Yield (%) |
| 1 | 1-Bromo-2-methylbenzene | 2-propoxy-3-(o-tolyl)pyridine | Pd₂(dba)₃ (3 mol%), RuPhos (6 mol%), K₃PO₄ (2.5 equiv), Dioxane, 110 °C, 24 h | 50-60 |
| 2 | 1-Bromo-2,6-dimethylbenzene | 3-(2,6-dimethylphenyl)-2-propoxypyridine | XPhos Pd G3 (5 mol%), K₃PO₄ (3 equiv), t-Amyl alcohol, 120 °C, 36 h | 30-40 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1, 0.1 M) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 18 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with (2-Propoxypyridin-3-yl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of reaction temperature in Suzuki-Miyaura coupling reactions involving (2-Propoxypyridin-3-yl)boronic acid.
Troubleshooting Guide
Question 1: My Suzuki-Miyaura coupling reaction with this compound shows low to no yield. How can I optimize the reaction temperature?
Answer:
Low or no product yield is a common issue in Suzuki-Miyaura couplings, particularly with heteroaromatic substrates like this compound. Temperature is a critical parameter that influences reaction rate and yield.
Initial Steps:
-
Temperature Screening: A systematic temperature screening is recommended. Start with a moderate temperature, typically around 80 °C, and screen in increments of 10-20 °C, for example, from 60 °C to 120 °C.[1][2] For challenging couplings involving pyridyl substrates, temperatures in the range of 100-110 °C may be necessary.[3]
-
Catalyst and Ligand System: The optimal temperature is highly dependent on the palladium catalyst and ligand used. For electron-rich pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[4] Ensure your catalyst system is appropriate for this class of substrate.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).
Troubleshooting Low Yield at Various Temperatures:
-
Low Temperature (e.g., < 70 °C): If the yield is low at lower temperatures, the reaction may be too slow. Gradually increasing the temperature can enhance the reaction rate.[5]
-
High Temperature (e.g., > 110 °C): If the yield decreases at higher temperatures, it could be due to several factors:
-
Catalyst Decomposition: The palladium catalyst may become unstable and decompose, leading to the formation of palladium black.[2]
-
Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom. It can be exacerbated at higher temperatures, especially in the presence of water.[1]
-
Side Product Formation: Higher temperatures can promote the formation of unwanted byproducts.[2]
-
Question 2: I am observing significant protodeboronation of my this compound. How does temperature affect this, and how can I minimize it?
Answer:
Protodeboronation is a common challenge with pyridyl boronic acids. The lone pair on the pyridine nitrogen can facilitate this undesired side reaction.
-
Temperature Effect: While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation.[1] Therefore, finding the optimal temperature that favors the cross-coupling over protodeboronation is key.
-
Minimization Strategies:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. Water can be a proton source for protodeboronation.
-
Choice of Base: The choice of base is crucial. While a base is necessary, some bases in aqueous conditions can promote this side reaction. Consider screening different bases; for instance, potassium phosphate (K₃PO₄) is often effective.[4]
-
Stable Boron Reagents: If protodeboronation persists, consider converting the boronic acid to a more stable derivative, such as a pinacol boronic ester or a trifluoroborate salt.[6]
-
Lowest Effective Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize the rate of protodeboronation relative to the coupling reaction.[4]
-
Question 3: My reaction is producing a significant amount of homocoupling byproduct of the boronic acid. How can I adjust the temperature and other conditions to reduce this?
Answer:
Homocoupling of the boronic acid is another common side reaction.
-
Role of Oxygen and Temperature: This side reaction is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote homocoupling. While temperature is not the primary driver of homocoupling, running the reaction at the optimal temperature for the desired coupling can help minimize the reaction time and thus the opportunity for side reactions to occur.
-
Mitigation Strategies:
-
Strictly Exclude Oxygen: This is the most critical step. Ensure your reaction flask is properly flame-dried or oven-dried, and thoroughly degas your solvents.
-
Catalyst Choice: Some palladium precatalysts can be more prone to side reactions. Using a well-defined Pd(0) source or a precatalyst that rapidly generates the active species can sometimes help.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the Suzuki coupling of this compound?
A1: A good starting point for temperature optimization is typically between 80 °C and 100 °C.[7][8] However, the optimal temperature will depend on the specific aryl halide, catalyst, ligand, base, and solvent used.
Q2: Can I run the reaction at room temperature?
A2: While some highly reactive Suzuki coupling partners can react at room temperature, it is generally not recommended for challenging substrates like substituted pyridines, as the reaction rate will likely be too slow.[9][10]
Q3: How does the choice of solvent influence the optimal reaction temperature?
A3: The solvent's boiling point will set the upper limit for the reaction temperature under standard atmospheric pressure. Common solvents for Suzuki couplings include dioxane, toluene, and DMF.[11] The choice of solvent can also affect the solubility of the reagents and the stability of the catalyst, thereby influencing the optimal temperature.
Q4: Should I expect to see a color change in the reaction mixture?
A4: Yes, it is common for the reaction mixture to change color. The formation of the active Pd(0) species can often lead to a darkening of the solution. The final color can vary depending on the specific reaction components.
Data Presentation
| Entry | Heteroaryl Boronic Acid Derivative | Temperature (°C) | Yield (%) | Reference Compound(s) |
| 1 | 2-Thiopheneboronic acid | 65 | ~40 | PyFluor |
| 2 | 2-Thiopheneboronic acid | 80 | ~60 | PyFluor |
| 3 | 2-Thiopheneboronic acid | 100 | ~75 | PyFluor |
| 4 | 2-Thiopheneboronic acid pinacol ester | 65 | ~10 | PyFluor |
| 5 | 2-Thiopheneboronic acid pinacol ester | 100 | ~21 | PyFluor |
Data extracted from a study on the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. The yields are approximate and intended for illustrative purposes.[7]
Experimental Protocols
General Protocol for Temperature Optimization of Suzuki-Miyaura Coupling:
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-2 equiv. relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, base, palladium catalyst, and ligand (if used).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow or incomplete, incrementally increase the temperature (e.g., to 100 °C, then 120 °C) and continue monitoring.
-
Once the reaction is complete, cool the mixture to room temperature and proceed with the workup and purification.
Mandatory Visualization
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Enhancing Catalyst Stability in Reactions with 2-Alkoxypyridine Boronic Acids
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with catalyst stability in cross-coupling reactions involving 2-alkoxypyridine boronic acids. The unique electronic properties of these substrates present specific hurdles that can be overcome with careful optimization of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my cross-coupling reactions with 2-alkoxypyridine boronic acids consistently showing low yields?
Low yields are a frequent challenge and can be attributed to several factors inherent to the structure of 2-alkoxypyridine boronic acids:
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes that disrupt the catalytic cycle. This issue is a well-documented phenomenon often referred to as the "2-pyridyl problem."[1][2][3]
-
Protodeboronation: 2-Pyridylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This process is often accelerated by the presence of aqueous bases and higher reaction temperatures.
-
Substrate Reactivity: The electron-donating nature of the alkoxy group can influence the electronic properties of the pyridine ring, affecting the rates of key steps in the catalytic cycle, such as transmetalation.[4]
Q2: I'm observing significant homocoupling of my 2-alkoxypyridine boronic acid. What is the cause and how can I minimize it?
Homocoupling, the self-coupling of the boronic acid to form a bipyridine byproduct, is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2] The electron-rich character of 2-alkoxypyridine boronic acids can make them more prone to this side reaction.[5]
To minimize homocoupling:
-
Ensure a Thoroughly Inert Atmosphere: Degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Use a Pd(0) Source or an Efficient Precatalyst: Employing a pre-formed Pd(0) catalyst or a precatalyst system known for its rapid and efficient generation of the active catalytic species can reduce the likelihood of homocoupling.[2]
Q3: My starting materials are not being consumed, and the reaction has stalled. What steps should I take?
If your reaction fails to proceed, consider the following troubleshooting steps:
-
Increase the Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for the oxidative addition step, which can be sluggish with less reactive coupling partners.[2]
-
Switch to a More Active Catalyst System: Employing more sophisticated catalyst systems, such as those utilizing bulky, electron-rich phosphine ligands like SPhos or XPhos, can significantly enhance catalytic activity.[2]
-
Verify Reagent Quality: Ensure that your 2-alkoxypyridine boronic acid has not degraded, as they can be unstable upon storage. Consider using a fresh batch or a more stable derivative.
Troubleshooting Guide: Low Yield and Catalyst Deactivation
This guide provides a systematic approach to addressing common issues encountered during cross-coupling reactions with 2-alkoxypyridine boronic acids.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Conversion | Inactive catalyst (oxidized or aggregated). | Use a fresh, high-quality catalyst and ligands. Ensure all reagents and solvents are pure and dry. | [5] |
| Catalyst poisoning by the pyridine nitrogen. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium center. | [2] | |
| Inappropriate reaction conditions (temperature, solvent, base). | Optimize the reaction temperature; sometimes lower temperatures for longer durations can be beneficial. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene). | [2] | |
| Formation of Protodeboronation Byproduct | Presence of water and a strong base. | Use anhydrous conditions and a milder base like KF. Alternatively, convert the boronic acid to a more stable pinacol ester or trifluoroborate salt. | [2][5] |
| Complex Mixture of Byproducts | Catalyst decomposition or side reactions. | Lower the reaction temperature. Screen different bases to find one that minimizes side product formation. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Alkoxypyridine Boronic Acid
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
2-Alkoxypyridine boronic acid (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 2-alkoxypyridine boronic acid, aryl halide, base, and palladium catalyst.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Using a More Stable Boronic Acid Derivative (Pinacol Ester)
To mitigate protodeboronation, using a pinacol ester of the 2-alkoxypyridine boronic acid is recommended.
Materials:
-
2-Alkoxypyridine boronic acid pinacol ester (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Follow the general setup and inert atmosphere procedures as described in Protocol 1.
-
The reaction can often be run under anhydrous conditions, which can further suppress protodeboronation.
-
Proceed with the reaction, monitoring, workup, and purification as outlined above.
Quantitative Data Summary
The following tables summarize typical reaction conditions and their effects on the yield of Suzuki-Miyaura coupling reactions involving 2-alkoxypyridine boronic acid derivatives. This data is compiled from various sources and serves as a guide for optimization.
Table 1: Comparison of Catalyst and Base Systems for the Coupling of 2-Bromo-3-methoxypyridine
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst. |
Data adapted from a generalized guide for 2-bromopyridine derivatives and may require optimization for specific 2-alkoxypyridine boronic acids.[4]
Table 2: Ligand Screening for the Coupling of 2-Pyridylboronic Acids
| Ligand Type | Specific Examples | Key Features & Performance |
| Biaryl Phosphines | RuPhos, XPhos | Generally provide high yields. Effective at preventing catalyst deactivation by sterically shielding the palladium center. |
| Ferrocenyl Phosphines | dppf | Robust and widely used. Often provides good results with a broad range of substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly active ligands that can promote challenging couplings, but may require more careful optimization. |
This table provides a qualitative comparison of ligand classes known to be effective for the challenging coupling of 2-pyridylboronic acids.[1]
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Minimizing byproducts in the synthesis of 2-propoxypyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2-propoxypyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-propoxypyridine?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction, which is a variation of the Williamson ether synthesis.[1][2][3][4] This reaction involves treating a 2-halopyridine, such as 2-chloropyridine, with a propanolate salt (formed by deprotonating propanol with a suitable base).
Q2: What are the primary byproducts to expect in this synthesis?
A2: The primary byproducts can arise from several competing reactions and impurities. These may include:
-
N-alkylation products: Alkylation occurring on the pyridine nitrogen instead of the oxygen.
-
C-alkylation products: The propyl group attaching directly to the pyridine ring.[5]
-
Di-propoxypyridine: Overalkylation leading to the substitution of other groups on the pyridine ring.
-
2-Hydroxypyridine (or its tautomer, 2-pyridone): This can form from the hydrolysis of the starting 2-halopyridine or the product.
-
Propene: This can result from an E2 elimination side reaction, particularly if reaction conditions are not optimized.[5][6]
-
Unreacted starting materials: Residual 2-halopyridine and propanol will be present.
Q3: How can I minimize the formation of N-alkylation byproducts?
A3: N-alkylation can be minimized by controlling the reaction conditions. Using a less polar, aprotic solvent can disfavor the formation of the charged N-alkylated product. Additionally, the choice of the counter-ion of the propanolate can influence the N- versus O-alkylation ratio.
Q4: Is it possible for the solvent to interfere with the reaction?
A4: Yes, certain solvents can lead to byproducts. For instance, dimethylformamide (DMF), a common solvent for SNAr reactions, can undergo pyrolysis at high temperatures, which can introduce impurities into the reaction mixture.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Propoxypyridine | * Incomplete deprotonation of propanol.* Reaction temperature is too low.* Poor quality of reagents. | * Use a stronger base (e.g., NaH, KH) to ensure complete formation of the propanolate.* Gradually increase the reaction temperature while monitoring for byproduct formation.* Ensure all reagents and solvents are pure and dry. |
| Significant amount of 2-hydroxypyridine byproduct | * Presence of water in the reaction mixture. | * Use anhydrous solvents and reagents.* Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering. |
| Formation of propene gas (E2 elimination) | * The reaction temperature is too high.* Use of a sterically hindered base. | * Lower the reaction temperature.* Use a less sterically hindered base, such as sodium hydride.[5][6] |
| Presence of di-alkylation byproducts | * Excess of the alkylating agent (propyl halide) or propanolate. | * Use a stoichiometric amount or a slight excess of the limiting reagent.* Slowly add the alkylating agent to the reaction mixture to maintain a low concentration. |
| Complex mixture of byproducts observed in chromatography | * Decomposition of starting materials or product.* Side reactions due to impurities in starting materials. | * Verify the purity of the starting materials before use.* Consider lowering the reaction temperature or shortening the reaction time.* Explore alternative purification methods. |
Experimental Protocols
Synthesis of 2-Propoxypyridine via Nucleophilic Aromatic Substitution
This protocol is a general guideline. Optimization of concentrations, temperature, and reaction time may be necessary.
Materials:
-
2-Chloropyridine
-
Anhydrous propanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (N2 or Ar), add anhydrous propanol to a solution of sodium hydride in anhydrous THF at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of sodium propanolate.
-
Slowly add a solution of 2-chloropyridine in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-propoxypyridine.
Visualizations
Caption: Competing reaction pathways in the synthesis of 2-propoxypyridine.
Caption: A logical workflow for troubleshooting suboptimal 2-propoxypyridine synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for (2-Propoxypyridin-3-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the Suzuki-Miyaura cross-coupling of (2-Propoxypyridin-3-yl)boronic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield?
Answer: Low yields with this substrate are a common challenge and can stem from several factors, primarily related to the inherent properties of 2-substituted pyridine boronic acids. This is often referred to as the "2-pyridyl problem".[1] The main reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[2]
-
Protodeboronation: Pyridylboronic acids are susceptible to a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases. This consumes your starting material.[2]
-
Slow Transmetalation: The transfer of the pyridyl group from boron to the palladium center can be sluggish for electron-deficient heteroaryl boronic acids.[3]
Question 2: I am observing a significant amount of unreacted starting material. How can I improve conversion?
Answer: If you are recovering a large amount of your starting aryl halide, the issue likely lies with the activity of the catalyst or the efficiency of the oxidative addition step. Consider the following:
-
Increase Catalyst Loading: While optimization aims to reduce catalyst use, a low initial loading might be insufficient. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%).
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective. Use a pre-catalyst system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to accelerate oxidative addition and reductive elimination.[4][5]
-
Increase Temperature: Higher temperatures can overcome the activation energy barrier for the oxidative addition of less reactive aryl chlorides or bromides. However, be cautious as this can also increase the rate of side reactions.[6]
Question 3: My main side product is the homocoupling of the boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to this undesired pathway.
-
Ensure Rigorous Inert Conditions: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]
-
Use a Pd(0) Source or Pre-catalyst: Starting with a Pd(0) source [e.g., Pd₂(dba)₃] or an efficient pre-catalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) present at the start of the reaction.[2]
Question 4: How do I know if protodeboronation is the primary issue, and what is the best way to address it?
Answer: You can detect protodeboronation by identifying the corresponding 2-propoxypyridine byproduct in your crude reaction mixture using techniques like LC-MS or GC-MS. To address this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider screening weaker bases like K₂CO₃ or using a carefully controlled amount of a stronger base like K₃PO₄.[7]
-
Control Water Content: While some water is often necessary, excessive amounts can promote the hydrolysis of the carbon-boron bond. Use a carefully controlled solvent system, such as a 4:1 mixture of dioxane and water.[7]
-
Switch to a More Stable Boronic Acid Derivative: this compound pinacol ester or its corresponding trifluoroborate salt are significantly more stable and less prone to protodeboronation.[2][8] These derivatives slowly hydrolyze in situ to provide the active boronic acid for the coupling reaction.
Data Presentation: Catalyst Loading Optimization
The following tables summarize the effect of palladium catalyst loading on the yield of Suzuki-Miyaura cross-coupling reactions for systems analogous to this compound.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Notes |
| 1 | Pd(dppf)Cl₂ | 1 | 37 | Reaction of an aminopyridine with a pyridylboronic acid.[9] |
| 2 | Pd(dppf)Cl₂ | 5 | 69 | Optimal loading identified in the study.[9] |
| 3 | Pd(dppf)Cl₂ | 10 | 67 | Higher loading showed no significant improvement.[9] |
Table 2: Comparison of Pre-catalyst Loadings for Challenging Couplings
| Catalyst System | Catalyst Loading (mol%) | Typical Yield (%) | Reaction Time | Notes |
| Pd(PPh₃)₄ | 3-5 | 60-75 | 12-24 h | Traditional catalyst, often requires higher loading and longer times for pyridyl substrates. |
| XPhos Pd G3 | 1-2 | >90 | 2-8 h | Highly active pre-catalyst, allows for lower loading and faster reaction. |
| SPhos Pd G3 | 1-2 | >90 | 4-12 h | Another effective pre-catalyst for challenging substrates. |
| PEPPSI™-IPr | 1-3 | >95 | 6-12 h | N-heterocyclic carbene (NHC) based catalyst, shows excellent performance. |
| (Data compiled from typical results for 2-chloropyridine substrates) |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (e.g., 0.1 mmol), this compound (0.12 mmol), and K₃PO₄ (0.2 mmol) to a series of reaction vials.
-
Catalyst Addition: To each vial, add a different amount of the palladium pre-catalyst. For example:
-
Vial 1: 2.0 mol%
-
Vial 2: 1.5 mol%
-
Vial 3: 1.0 mol%
-
Vial 4: 0.5 mol%
-
Vial 5: 0.1 mol%
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 0.8 mL dioxane, 0.2 mL water) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at 80-100 °C. Stir vigorously for a set amount of time (e.g., 4 hours).
-
Analysis: After cooling to room temperature, quench the reactions, and analyze the conversion and yield for each reaction by LC-MS or GC with an internal standard to determine the lowest catalyst loading that provides the maximum yield.
Protocol 2: Optimized General Procedure
This protocol is a starting point for a scaled-up reaction using an optimized catalyst loading.
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the chosen palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting low yields.
Caption: Experimental workflow for catalyst loading screening.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Handling and stability issues of (2-Propoxypyridin-3-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of (2-Propoxypyridin-3-yl)boronic acid and related pyridine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Like many pyridine boronic acids, the main stability concerns for this compound include susceptibility to protodeboronation, formation of boroxines (cyclic anhydrides), and potential for homocoupling during cross-coupling reactions. The electron-deficient nature of the pyridine ring can make the carbon-boron bond labile under certain conditions.[1][2]
Q2: How should I properly store this compound?
A2: To ensure its integrity, this compound should be stored in a tightly closed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere such as argon or nitrogen.[3][4] It is often supplied and should be handled as a moisture-sensitive compound.[3]
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is an undesirable side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 2-propoxypyridine as a byproduct and reducing the yield of your desired product.[1][5] This is often promoted by high temperatures, strong bases, and the presence of excessive water.[1][6] To minimize it, consider using milder bases (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperatures, and carefully controlling the amount of water in the reaction.[1][6]
Q4: My boronic acid appears to have poor solubility. What could be the cause and how can I address it?
A4: Poor solubility can sometimes be attributed to the formation of boroxines, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules. While this is a reversible process, it can affect reactivity. Adding a controlled amount of water can sometimes help to shift the equilibrium back to the boronic acid.[6][7] Alternatively, using protected boronic acid derivatives like MIDA boronates can improve solubility and stability.[2][8]
Q5: What are MIDA boronates and how can they help with stability issues?
A5: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline derivatives of boronic acids.[2][8] They offer a "slow-release" of the free boronic acid under the reaction conditions, which helps to keep the concentration of the unstable boronic acid low, thereby minimizing side reactions like protodeboronation and homocoupling.[2][6][8] This is particularly useful for challenging substrates like many 2-pyridyl boronic acids.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of the boronic acid (protodeboronation).[1] 2. Inactive catalyst. 3. Poor solubility of reagents.[9] 4. Formation of boroxine.[6] | 1. Use a milder base (e.g., K₃PO₄, KF).[6] 2. Lower the reaction temperature.[1][6] 3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 4. Use a pre-catalyst that rapidly generates the active Pd(0) species.[6] 5. Consider using a protected form, such as a MIDA boronate, for slow release.[2][8] 6. Add a controlled amount of water to the reaction to break up boroxines if their formation is suspected.[6] |
| Significant Homocoupling of the Boronic Acid | 1. Presence of oxygen in the reaction mixture.[6] 2. High concentration of Pd(II) species.[6] | 1. Thoroughly degas the solvent and reaction mixture.[6] 2. Use an efficient Pd(0) pre-catalyst or catalyst system.[6] 3. Add the boronic acid slowly to the reaction mixture to maintain a low concentration.[6] |
| Formation of Protodeboronated Byproduct (2-propoxypyridine) | 1. High reaction temperature.[1] 2. Use of a strong base.[1] 3. Presence of excess water.[1] | 1. Decrease the reaction temperature. 2. Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄).[6] 3. Use anhydrous conditions or a carefully controlled amount of water.[1] 4. Use a protected boronic acid derivative (e.g., MIDA boronate).[6][8] |
| Inconsistent Results/Reactivity | 1. Variable quality of the boronic acid. 2. Formation of boroxine leading to variable solubility/reactivity.[6] 3. Moisture sensitivity.[3] | 1. Ensure proper storage and handling under an inert atmosphere. 2. Consider converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate for storage and use.[2][8] 3. If boroxine formation is suspected, try adding a small, controlled amount of water to the reaction.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Monitoring Protodeboronation by ¹H NMR
Materials:
-
Reaction aliquot
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent of a known concentration.
-
At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by diluting with solvent and filtering through a small plug of silica).
-
Add a known volume of the quenched aliquot to an NMR tube containing a known volume of the internal standard solution.
-
Acquire a ¹H NMR spectrum.
-
Integrate a characteristic signal of the this compound, the 2-propoxypyridine byproduct, and the signal of the internal standard.
-
Calculate the relative amounts of the boronic acid and the byproduct at each time point relative to the constant concentration of the internal standard to determine the rate and extent of protodeboronation.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Suzuki-Miyaura Coupling Performance of (2-Propoxypyridin-3-yl)boronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridine-containing biaryls are crucial scaffolds in numerous pharmaceuticals and functional materials. The selection of the appropriate pyridine boronic acid isomer is critical for optimizing reaction outcomes. This guide provides an objective, data-driven comparison of the performance of (2-Propoxypyridin-3-yl)boronic acid and its key isomers—(2-Methoxypyridin-3-yl)boronic acid, Pyridine-3-boronic acid, and Pyridine-4-boronic acid—in Suzuki-Miyaura coupling reactions.
Executive Summary
The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to the side reactions that can plague their 2-pyridyl counterparts, a phenomenon often referred to as the "2-pyridyl problem"[1]. The proximity of the nitrogen atom in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, resulting in lower yields[1].
The introduction of an alkoxy group at the 2-position, as in this compound and (2-Methoxypyridin-3-yl)boronic acid, can modulate the electronic properties of the pyridine ring. These electron-donating groups can influence the transmetalation step of the catalytic cycle. This guide presents experimental data to illustrate these differences in reactivity and provide a basis for informed substrate selection.
Data Presentation: Performance in Suzuki-Miyaura Coupling
The following tables summarize the performance of the different pyridine boronic acid isomers in Suzuki-Miyaura coupling with various aryl halides. The data is collated from published literature to provide a comparative overview.
Table 1: Coupling with Electron-Rich and Electron-Neutral Aryl Halides
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (2-Isopropoxypyridin-3-yl)boronic acid* | 1-bromo-4-(trifluoromethoxy)benzene | Pd(dppf)Cl2 (5) | - | K2CO3 | Dioxane/H2O | 100 | 16 | 85 |
| (2-Methoxypyridin-3-yl)boronic acid | 3-Amino-2-chloropyridine | Pd(PPh3)2Cl2 (5) | - | Na2CO3 | 1,4-Dioxane | Reflux | 8 | 86 |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd2(dba)3 (1.5) | PCy3 (3) | K3PO4 | Dioxane/H2O | 100 | 12 | 95 |
| Pyridine-4-boronic acid | 4-Bromoanisole | Pd(PPh3)4 (3) | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 92 |
*Data for (2-Isopropoxypyridin-3-yl)boronic acid is used as a proxy for this compound due to the limited availability of specific data for the latter.
Table 2: Coupling with Electron-Poor Aryl Halides
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (2-Methoxypyridin-3-yl)boronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl2 (10) | - | Na2CO3 | Dioxane/H2O | 90 | 12 | 78 |
| Pyridine-3-boronic acid | 4-Chlorobenzonitrile | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 18 | 91 |
| Pyridine-4-boronic acid | 1-bromo-2-fluorobenzene | Pd(dppf)Cl2 (3) | - | K2CO3 | MeCN/H2O | 80 | 2 | 90[2] |
Experimental Protocols
Below are detailed, generalized methodologies for Suzuki-Miyaura coupling reactions involving pyridine boronic acids. These should be considered as starting points, and optimization may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Pyridine boronic acid (1.0 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PCy₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, pyridine boronic acid, palladium catalyst, ligand (if applicable), and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the specified temperature (typically 80-110 °C) for the indicated time.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Caption: Key factors influencing the outcome of Suzuki-Miyaura coupling reactions.
References
A Comparative Guide to the Reactivity of 2-Alkoxypyridine Boronic Acids in Suzuki Coupling
For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, 2-alkoxypyridine moieties represent a crucial structural motif. The Suzuki-Miyaura cross-coupling reaction is a primary tool for forging the carbon-carbon bonds necessary to incorporate these fragments. However, the reactivity of the boronic acid coupling partner can be significantly influenced by its substitution pattern. This guide provides a comparative analysis of the reactivity of 2-alkoxypyridine boronic acids in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Theoretical Reactivity Considerations
The reactivity of 2-alkoxypyridine boronic acids in Suzuki coupling is influenced by a balance of steric and electronic factors:
-
Electronic Effects: Alkoxy groups are generally electron-donating through resonance, which increases the electron density on the pyridine ring. This can facilitate the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Steric Effects: The size of the alkoxy group (e.g., methoxy < ethoxy < isopropoxy) can play a significant role. Increased steric bulk around the carbon-boron bond can hinder the approach of the palladium catalyst, potentially slowing down the rate of transmetalation.
Therefore, a smaller alkoxy group like methoxy might be expected to offer a good balance of favorable electronic effects and minimal steric hindrance, potentially leading to higher reactivity compared to larger alkoxy groups.
Comparative Experimental Data
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving 2-alkoxypyridine boronic acids. It is important to note that the reaction conditions vary between studies, and therefore, the yields are not directly comparable but provide valuable insights into successful coupling strategies.
| 2-Alkoxypyridine Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4-Methoxypyridin-2-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 70-90 |
| (4-Methoxypyridin-2-yl)boronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 60-85 |
| Lithium triisopropyl 2-(6-methoxypyridyl)boronate | 4-Bromoacetophenone | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 12 | 85 |
| Lithium triisopropyl 2-(6-methoxypyridyl)boronate | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 12 | 81 |
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving 2-alkoxypyridine boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (4-Methoxypyridin-2-yl)boronic acid
Materials:
-
Aryl halide (1.0 equiv)
-
(4-Methoxypyridin-2-yl)boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, (4-Methoxypyridin-2-yl)boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) for the indicated time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates[1]
Materials:
-
Aryl or heteroaryl bromide (1 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.0-1.5 mol%)
-
Ligand (e.g., P(t-Bu)₃)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, add the aryl bromide, lithium triisopropyl 2-pyridylboronate, base, palladium catalyst, and ligand to a Schlenk tube.
-
Seal the Schlenk tube with a rubber septum, remove from the glovebox, and evacuate and backfill with argon (repeat this sequence twice).
-
Add anhydrous 1,4-dioxane via syringe.
-
Replace the septum with a Teflon screw valve and seal the Schlenk tube.
-
Heat the reaction mixture to 110 °C until the aryl halide has been completely consumed as determined by gas chromatography.
-
Allow the reaction to cool to room temperature.
-
Proceed with a standard aqueous work-up and purification by column chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A Comparative Guide to the Suzuki-Miyaura Coupling of (2-Propoxypyridin-3-yl)boronic acid with Various Coupling Partners
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical in the synthesis of pharmaceuticals and complex organic molecules. This guide provides a comparative overview of the reaction yields and conditions for the coupling of (2-Propoxypyridin-3-yl)boronic acid with different coupling partners. Due to the specificity of this reagent, this guide synthesizes data from analogous reactions to provide representative protocols and insights into optimizing reaction outcomes.
Factors Influencing Reaction Yield: A Tabular Overview
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key components. The following table outlines these components and their roles, providing a framework for optimizing the reaction of this compound with various aryl or heteroaryl halides.
| Component | Role in the Reaction | Recommended Options | Key Considerations |
| Palladium Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | The choice of catalyst and its ligand is crucial, especially for less reactive coupling partners like aryl chlorides. Bulky, electron-rich ligands can improve yields with challenging substrates. |
| Ligand | Stabilizes the palladium center and influences its reactivity. | Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | For electron-deficient heteroaryl chlorides, bulky ligands are often necessary to prevent catalyst deactivation[1]. |
| Base | Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction yield, and its effectiveness is highly dependent on the specific substrates, catalyst, and solvent system used[1]. |
| Solvent | Solubilizes the reactants and facilitates the reaction. | 1,4-Dioxane/Water, DMF/Water, Ethanol/Water | A mixture of an organic solvent and water is common, as water can play a beneficial role in the reaction mechanism. |
| Coupling Partner | The electrophile that couples with the boronic acid. | Aryl Bromides, Aryl Iodides, Aryl Triflates, Activated Aryl Chlorides | The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl. More reactive partners generally lead to higher yields under milder conditions. |
| Temperature | Provides the necessary activation energy for the reaction. | Room Temperature to 150°C | Higher temperatures can be necessary for less reactive substrates but may also lead to increased side reactions[1]. Microwave-assisted heating can often reduce reaction times and improve yields[2]. |
Representative Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the microwave-assisted Suzuki-Miyaura coupling of a 2-substituted pyridine-3-boronic acid with an aryl halide, based on established methodologies[2]. This protocol should be optimized for the specific substrates being used.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Microwave synthesis vial
-
Stir bar
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent system. The reaction concentration should be approximately 0.1 - 0.5 M.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150°C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction, from the preparation of the reaction mixture to the final purification of the product.
References
A Comparative Guide to the Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling with (2-Propoxypyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, scope, and overall efficiency. This guide provides a comparative overview of the efficacy of various palladium catalysts for the Suzuki-Miyaura coupling of (2-Propoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry.
The presence of a pyridine nitrogen atom adjacent to the boronic acid moiety in this compound can present challenges, a phenomenon often referred to as the "2-pyridyl problem." This can lead to catalyst inhibition and competing side reactions. Therefore, careful selection of the palladium catalyst and reaction conditions is paramount for a successful coupling.
While direct comparative studies on this compound are limited in the available literature, this guide synthesizes data from reactions with structurally similar substrates, such as other 2-alkoxypyridines and substituted 3-pyridylboronic acids, to provide a reliable reference for catalyst selection and methods development.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of commonly employed palladium catalysts in Suzuki-Miyaura coupling reactions involving heteroarylboronic acids, offering insights into their potential efficacy with this compound. The data presented is compiled from various sources and should be used as a guide for catalyst selection, with the understanding that optimal conditions may vary for the specific substrate.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Characteristics |
| Pd(dppf)Cl₂ | dppf | K₂CO₃, K₃PO₄, Na₃PO₄ | 1,4-Dioxane, Toluene, DMF | 80 - 110 | Good to Excellent | Versatile and robust catalyst, often effective for challenging couplings, including those with heteroaryl boronic acids.[1][2] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | Toluene, 1,4-Dioxane/H₂O | 80 - 110 | Moderate to Good | A classic and widely used catalyst, though sometimes less effective for challenging substrates compared to more modern systems.[2][3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane, THF | Room Temp - 100 | Good to Excellent | A highly active catalyst system employing a bulky, electron-rich phosphine ligand, often successful for difficult couplings.[2][4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄, KF | 1,4-Dioxane, THF | Room Temp - 100 | Good to Excellent | Another highly effective catalyst system with a bulky phosphine ligand, known for its broad applicability.[2][4] |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using the aforementioned palladium catalysts are provided below. These protocols are general and may require optimization for specific aryl or heteroaryl halides.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a reliable starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.[4]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol outlines a standard procedure using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture), degassed
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, this compound, and sodium carbonate.
-
Add the degassed solvent mixture.
-
Purge the mixture with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure using Pd(OAc)₂ with a Phosphine Ligand (e.g., SPhos)
This protocol is suitable for challenging coupling reactions and often provides high yields under relatively mild conditions.[2][4]
Materials:
-
This compound (1.5 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane or THF, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl/heteroaryl halide, this compound, potassium phosphate, Pd(OAc)₂, and SPhos to a dry reaction tube.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Stir the reaction until completion, as monitored by LC-MS or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizing the Process: Reaction Mechanism and Workflow
To better understand the underlying chemical transformations and the experimental sequence, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Analysis of (2-Propoxypyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics and performance of (2-Propoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles and experimental data from structurally similar 2-substituted pyridine boronic acids to infer its reactivity. A significant focus is placed on the competing protodeboronation reaction, a key pathway for the decomposition of heteroaryl boronic acids. Furthermore, this guide explores more stable alternatives, such as organotrifluoroborates, to provide a comprehensive overview for synthetic route optimization.
Comparative Kinetic Analysis
The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the pyridine ring. The nitrogen atom in the ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Moreover, 2-substituted pyridine boronic acids are particularly susceptible to protodeboronation, a non-productive side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product.[1]
Table 1: Comparative Stability of Pyridine Boronic Acids to Protodeboronation
| Boronic Acid | Relative Stability | Key Observations |
| 2-Pyridylboronic Acid | Low | Rapid protodeboronation observed, particularly at neutral pH.[2] |
| 3-Pyridylboronic Acid | High | Significantly more stable towards protodeboronation.[2] |
| 4-Pyridylboronic Acid | High | Exhibits good stability against protodeboronation.[2] |
| This compound | Moderate (Inferred) | The 3-position of the boronic acid suggests higher stability than a 2-pyridyl analogue. However, the 2-propoxy group may influence the electronic properties and stability. |
Alternative Coupling Partners: Organotrifluoroborates
To circumvent the challenges associated with the instability of some boronic acids, potassium organotrifluoroborates have emerged as superior alternatives.[3] These compounds are crystalline solids that are remarkably stable to both air and moisture, offering significant advantages in handling and storage.[3] The enhanced stability of organotrifluoroborates can lead to improved reaction outcomes, especially for challenging substrates prone to protodeboronation.[3]
Table 2: Comparison of Boronic Acids and Organotrifluoroborates
| Feature | Boronic Acids | Organotrifluoroborates |
| Stability | Variable; can be prone to decomposition (e.g., protodeboronation). | High; generally stable to air and moisture.[3] |
| Handling | Can be challenging to purify and may require special handling. | Crystalline, free-flowing solids that are easy to handle.[3] |
| Reactivity | Reactivity can be diminished by decomposition pathways. | Often exhibit superior reactivity and broader functional group tolerance.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Heteroaryl Boronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or alternative) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel, add the aryl halide, the boronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent to the vessel.
-
The reaction mixture is then stirred at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol for Monitoring Reaction Kinetics by HPLC
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) containing an internal standard.[4] This will stop the catalytic cycle.
Sample Preparation:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, perform further dilutions to bring the analyte concentrations within the linear range of the HPLC detector.
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient appropriate for separating the starting materials, product, and any byproducts.
-
Monitor the elution of the components using a UV detector at a suitable wavelength.
-
Quantify the concentration of each species by integrating the peak areas and comparing them to a calibration curve or using the internal standard method.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Vanillin and its Reduction Product, Vanillyl Alcohol
This guide provides a detailed spectroscopic comparison of the aromatic aldehyde vanillin (the starting material) and its reduction product, vanillyl alcohol. The transformation from an aldehyde to a primary alcohol introduces distinct changes in the molecule's spectroscopic signatures. This analysis is crucial for researchers in synthetic chemistry and drug development for reaction monitoring and product confirmation.
Experimental Data Summary
The reduction of vanillin to vanillyl alcohol results in the conversion of an aldehyde functional group to a primary alcohol. This change is clearly evidenced by shifts in key signals in Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy. The following tables summarize the key quantitative differences observed.
Table 1: Comparative IR Spectroscopy Data
| Functional Group | Vanillin (Starting Material) | Vanillyl Alcohol (Product) | Change Observed |
| Aldehyde C=O Stretch | ~1680-1700 cm⁻¹ (strong, sharp)[1] | Absent | Disappearance of the carbonyl peak |
| Aldehyde C-H Stretch | ~2700-2850 cm⁻¹ (two weak bands)[1] | Absent | Disappearance of aldehyde C-H bands |
| Hydroxyl O-H Stretch | ~3200-3550 cm⁻¹ (broad, phenolic)[1] | ~3200-3600 cm⁻¹ (very broad, intense)[2] | Broadening and intensification of the O-H band due to the presence of both phenolic and primary alcohol groups |
Table 2: Comparative ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton Environment | Vanillin (Starting Material) | Vanillyl Alcohol (Product) | Change Observed |
| Aldehyde Proton (-CHO) | ~9.5-10.0[3] | Absent | Disappearance of the downfield aldehyde proton signal |
| Hydroxymethyl Protons (-CH₂OH) | Absent | ~4.4[4] | Appearance of a new signal for the benzylic alcohol protons |
| Methoxy Protons (-OCH₃) | ~3.8[5] | ~3.8[4] | No significant change |
| Aromatic Protons | ~6.9-7.5[5] | ~6.7-6.9[4] | Minor shifts in aromatic signals |
Table 3: Comparative ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon Environment | Vanillin (Starting Material) | Vanillyl Alcohol (Product) | Change Observed |
| Aldehyde Carbon (-CHO) | ~191 | Absent | Disappearance of the downfield aldehyde carbon signal |
| Hydroxymethyl Carbon (-CH₂OH) | Absent | ~65[4] | Appearance of a new signal for the benzylic alcohol carbon |
| Methoxy Carbon (-OCH₃) | ~56 | ~56[4] | No significant change |
| Aromatic Carbons | ~108-152 | ~110-147[4] | Minor shifts in aromatic signals |
Experimental Protocols
1. Synthesis of Vanillyl Alcohol from Vanillin via Sodium Borohydride Reduction
This protocol describes a common laboratory procedure for the reduction of vanillin.[6][7]
-
Materials : Vanillin, Ethanol, Sodium Borohydride (NaBH₄), 1M Sodium Hydroxide (NaOH), 6M Hydrochloric Acid (HCl), ice.
-
Procedure :
-
Dissolve 2.0 g of vanillin in 4 mL of ethanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.[6]
-
Cool the flask in an ice-water bath.
-
In a separate vial, dissolve 0.5 g of NaBH₄ in 3.8 mL of 1M NaOH solution.[6]
-
Using a pipette, add the NaBH₄ solution dropwise to the stirring vanillin solution over a period of 10 minutes. The reaction is exothermic, so slow addition is critical.[6]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10 minutes.
-
Re-cool the flask in the ice bath and slowly add 6M HCl dropwise to neutralize the excess NaBH₄ and the reaction mixture. Continue adding acid until the evolution of hydrogen gas ceases and the solution is acidic (pH ≤ 2).[7]
-
The product, vanillyl alcohol, will precipitate as a white solid. Continue to cool and stir for 10 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with two portions of ice-cold water.
-
Allow the product to air dry completely before weighing and characterization.
-
2. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy :
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample (vanillin or vanillyl alcohol) in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.[4][10]
-
¹H NMR Acquisition : Spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : ¹³C NMR spectra are acquired on the same instrument. A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow from starting material synthesis to comparative analysis.
Caption: Workflow for synthesis and spectroscopic comparison.
References
- 1. learnexams.com [learnexams.com]
- 2. (Solved) - Interpret IR spectrum of obtained vanillyl alcohol, and explain... (1 Answer) | Transtutors [transtutors.com]
- 3. brainly.com [brainly.com]
- 4. Vanillyl alcohol | C8H10O3 | CID 62348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemistry.utah.edu [chemistry.utah.edu]
A Researcher's Guide to the Structural Validation of Compounds Synthesized from (2-Propoxypyridin-3-yl)boronic acid
For researchers engaged in the synthesis of novel chemical entities, particularly within drug discovery and materials science, (2-Propoxypyridin-3-yl)boronic acid serves as a valuable building block. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, yielding complex biaryl and heteroaryl structures. However, the synthesis of the target molecule is merely the initial step. Rigorous structural validation is paramount to confirm the identity, purity, and integrity of the synthesized compound. This guide provides a comparative overview of essential analytical techniques, complete with detailed experimental protocols and representative data, to ensure confident structural elucidation.
Comparative Analysis of Validation Techniques
A multi-faceted analytical approach is the gold standard for unambiguous structure validation. While each technique provides unique insights, their combined data paints a complete picture of the synthesized molecule. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Provides a detailed map of the carbon-hydrogen framework, including the chemical environment, connectivity, and relative number of protons. | Delivers unambiguous structural elucidation and can be used for quantitative purity assessment. | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its elemental composition and structure through fragmentation patterns. | Extremely sensitive, requiring only a small amount of sample. Confirms the molecular formula. | Does not provide detailed connectivity information on its own; isomers may not be distinguishable. |
| HPLC-UV | Separates the target compound from impurities, providing a quantitative measure of purity based on UV absorbance. | Highly accurate for purity determination. Can be coupled with MS for LC-MS analysis. | Does not provide structural information. Requires a chromophore for UV detection. |
Illustrative Synthesis and Validation Workflow
To provide a practical context, we will consider the Suzuki-Miyaura coupling of This compound with 4-bromoanisole to yield the target compound, 2-propoxy-3-(4-methoxyphenyl)pyridine .
Representative Experimental Data
The following tables summarize the expected quantitative data from the analysis of the purified target compound.
Table 1: Representative ¹H and ¹³C NMR Data for 2-propoxy-3-(4-methoxyphenyl)pyridine (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| δ (ppm) | Description | δ (ppm) | Description |
| 8.15 | dd, 1H (Pyridyl H6) | 163.5 | Pyridyl C2 (C-OPr) |
| 7.60 | dd, 1H (Pyridyl H4) | 159.0 | Anisole C4' (C-OMe) |
| 7.45 | d, 2H (Anisole H2', H6') | 140.0 | Pyridyl C6 |
| 6.95 | d, 2H (Anisole H3', H5') | 138.5 | Pyridyl C4 |
| 6.85 | dd, 1H (Pyridyl H5) | 131.0 | Anisole C1' |
| 4.30 | t, 2H (-OCH₂CH₂CH₃) | 130.0 | Anisole C2', C6' |
| 1.80 | sext, 2H (-OCH₂CH₂CH₃) | 129.0 | Pyridyl C3 (C-Aryl) |
| 1.00 | t, 3H (-OCH₂CH₂CH₃) | 117.0 | Pyridyl C5 |
| 3.85 | s, 3H (-OCH₃) | 114.0 | Anisole C3', C5' |
| 68.0 | -OCH₂CH₂CH₃ | ||
| 55.3 | -OCH₃ | ||
| 22.5 | -OCH₂CH₂CH₃ | ||
| 10.5 | -OCH₂CH₂CH₃ |
Table 2: Representative Mass Spectrometry Data
| Ion Type | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 244.1332 | 244.1335 | Protonated molecular ion |
| [M+Na]⁺ | 266.1151 | 266.1154 | Sodium adduct |
| [M-C₃H₇]⁺ | 201.0706 | 201.0709 | Loss of propyl group |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried reaction vessel, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio, 10 mL) via syringe.
-
Heat the reaction mixture to 85°C and stir for 12-18 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature for workup.
Protocol 2: Product Purification
-
Aqueous Workup : Dilute the cooled reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction : Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Washing : Combine the organic extracts and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Flash Column Chromatography : Purify the crude residue on a silica gel column using a gradient of ethyl acetate in hexanes to isolate the pure product.[1]
Protocol 3: NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Analyze chemical shifts, coupling constants, and integrations to confirm the structure.
Protocol 4: LC-MS Analysis
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Create a dilute sample (e.g., 10 µg/mL) from the stock solution.
-
Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., ESI-TOF).
-
Analyze the chromatogram for purity and the mass spectrum for the molecular ion peaks to confirm molecular weight.
Visualizing the Validation Process
Diagrams created with Graphviz provide a clear visual representation of workflows and logical connections between analytical methods.
Caption: General workflow from synthesis to final structure validation.
Caption: Logical relationship of analytical data for structure confirmation.
References
A Comparative Guide to the Synthesis of (2-Propoxypyridin-3-yl)boronic Acid for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to (2-Propoxypyridin-3-yl)boronic acid, a valuable reagent in medicinal chemistry and drug discovery for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. The performance of this boronic acid is benchmarked against a typical Suzuki-Miyaura coupling protocol.
Synthetic Route Comparison
Two plausible and effective methods for the synthesis of this compound are Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange. The selection of the optimal route depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Directed Ortho-Metalation (DoM) | Route 2: Halogen-Metal Exchange |
| Starting Material | 2-Propoxypyridine | 3-Bromo-2-propoxypyridine |
| Key Reagents | n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Triisopropyl borate | n-Butyllithium (n-BuLi), Triisopropyl borate |
| Typical Yield | 60-75% | 70-85% |
| Reaction Temperature | -78 °C to 0 °C | -78 °C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Advantages | Utilizes a readily available starting material. Good regioselectivity. | Generally higher yields. Rapid reaction. |
| Disadvantages | May require careful optimization of the base and reaction conditions. | Requires the synthesis of the brominated precursor. |
Experimental Protocols
Route 1: Synthesis of this compound via Directed Ortho-Metalation (DoM)
This protocol is adapted from the synthesis of analogous 2-alkoxypyridylboronic acids.
Step 1: Lithiation of 2-Propoxypyridine To a solution of 2-propoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour.
Step 2: Borylation Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The solution is then allowed to warm to 0 °C and stirred for an additional 2 hours.
Step 3: Hydrolysis and Isolation The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.
Route 2: Synthesis of this compound via Halogen-Metal Exchange
This route first requires the preparation of 3-bromo-2-propoxypyridine.
Step 1: Synthesis of 3-Bromo-2-propoxypyridine A mixture of 3-bromo-2-chloropyridine (1.0 eq), sodium propoxide (1.5 eq), and a suitable palladium catalyst and ligand (e.g., Pd(OAc)₂ and Xantphos) in an appropriate solvent like toluene is heated under reflux until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Lithium-Halogen Exchange and Borylation To a solution of 3-bromo-2-propoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 30 minutes. Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 1 hour.
Step 3: Hydrolysis and Isolation The reaction is quenched with 1 M hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude boronic acid is purified by recrystallization.
Performance in Suzuki-Miyaura Coupling
This compound is a competent coupling partner in Suzuki-Miyaura reactions. The following is a general protocol for its use.
Table 2: Typical Suzuki-Miyaura Coupling Reaction
| Parameter | Conditions |
| Aryl Halide | Aryl bromide or iodide (1.0 eq) |
| Boronic Acid | This compound (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | 2 M aqueous Na₂CO₃ (2.0 eq) |
| Solvent | Toluene/Ethanol (4:1) |
| Temperature | 90 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 75-95% |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (3 mol%), and the solvent system is degassed with argon for 15 minutes. The aqueous sodium carbonate solution (2.0 eq) is then added, and the mixture is heated to 90 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes and the Suzuki-Miyaura coupling catalytic cycle.
Caption: Comparative workflow of the two main synthetic routes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Cost-Benefit Analysis of (2-Propoxypyridin-3-yl)boronic Acid in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, efficiency, and overall yield. This guide provides a comprehensive cost-benefit analysis of (2-Propoxypyridin-3-yl)boronic acid and its common alternatives in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development.
The strategic incorporation of substituted pyridine moieties is a common tactic in the design of novel therapeutics. Boronic acids, particularly substituted pyridinylboronic acids, serve as versatile reagents for this purpose. This analysis focuses on this compound, a valuable reagent for introducing a 2-propoxypyridine fragment, and compares its economic and synthetic viability against structurally similar and alternative boronic acids.
Cost Analysis of Pyridine Boronic Acids
A primary consideration in reagent selection is the procurement cost. The following table summarizes the approximate costs of this compound and its alternatives from various suppliers. Prices can fluctuate based on purity, quantity, and supplier.
| Reagent | Structure | CAS Number | Representative Pricing (USD) |
| This compound | ![]() | 1218790-85-2 | ~$150 - $200 / gram |
| Pyridine-3-boronic acid | ![]() | 1692-25-7 | ~$10 - $40 / gram |
| (2-Methoxypyridin-3-yl)boronic acid | ![]() | 163105-90-6 | ~$30 - $60 / gram |
| (2-Isopropoxypyridin-3-yl)boronic acid | ![]() | 1150114-42-3 | ~$40 - $70 / gram |
Note: Prices are estimates and subject to change. Bulk pricing may be significantly different.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The utility of a boronic acid is ultimately determined by its performance in chemical reactions. The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is widely used to form carbon-carbon bonds. The efficiency of this reaction can be influenced by the structure of the boronic acid, the reaction conditions, and the choice of catalyst, ligand, and base.
While direct, side-by-side comparative studies for these specific boronic acids under identical conditions are limited in the publicly available literature, we can infer performance from established protocols and studies on similar substrates. The following sections detail representative experimental protocols and expected outcomes.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
(2-Propoxypyridin-3-yl)boronic Acid: A Versatile Building Block in Modern Drug Discovery and Organic Synthesis
(2-Propoxypyridin-3-yl)boronic acid is emerging as a valuable heterocyclic building block for researchers in medicinal chemistry and organic synthesis. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex molecular architectures. This guide provides a comparative overview of its performance, drawing upon data from closely related 2-alkoxypyridinylboronic acids, and offers detailed experimental protocols for its application.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
While specific data for this compound is limited in publicly available literature, the performance of analogous 2-alkoxypyridinylboronic acids in Suzuki-Miyaura coupling reactions provides a strong predictive framework for its reactivity. These compounds are effective coupling partners with a variety of aryl and heteroaryl halides. The 2-alkoxy substituent is known to influence the electronic properties of the pyridine ring, which can impact reaction outcomes.
Below is a summary of typical yields obtained for the Suzuki-Miyaura coupling of various 2-alkoxypyridin-3-ylboronic acids with different aryl halides. This data is compiled from studies on analogous compounds and serves as a benchmark for what can be expected when using this compound.
| Aryl Halide Partner | Coupling Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 3-(4-Methoxyphenyl)-2-propoxypyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 | [1] |
| 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)-2-propoxypyridine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 100 | 16 | 80-90 | [1] |
| 2-Bromopyridine | 2-Propoxy-3-(pyridin-2-yl)pyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 75-85 | [1] |
| 4-Chlorotoluene | 3-(p-Tolyl)-2-propoxypyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 70-80 | [1] |
Note: The yields are representative and can vary based on the specific substrate and reaction conditions.
Applications in Medicinal Chemistry
The 2-alkoxypyridine motif is a prevalent scaffold in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors. The propoxy group can modulate the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. While specific compounds derived from this compound with reported biological data are not widely published, its analogues are key components in the synthesis of inhibitors for various kinases, including Janus kinases (JAKs) and spleen tyrosine kinase (Syk).
| Target | Compound Class | Representative IC₅₀ (nM) |
| JAK1 | Pyrido[2,3-d]pyrimidine derivatives | 5 - 50 |
| JAK2 | Imidazo[1,2-b]pyridazine derivatives | 10 - 100 |
| JAK3 | Pyrazolopyrimidine derivatives | 1 - 20 |
| Syk | Thienopyridine derivatives | 20 - 150 |
Note: The IC₅₀ values are representative for the compound classes and not for specific molecules synthesized from this compound.
Experimental Protocols
Below are detailed methodologies for key experiments involving 2-alkoxypyridinylboronic acids, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of a 2-alkoxypyridin-3-ylboronic acid with an aryl halide.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Navigating the Disposal of (2-Propoxypyridin-3-yl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the safe disposal of (2-Propoxypyridin-3-yl)boronic acid, a compound that requires careful handling due to the combined potential hazards of its boronic acid and pyridine functionalities. Adherence to these protocols is critical for mitigating risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., Butyl rubber, Viton®), and a laboratory coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
Hazard Summary:
| Hazard Classification | Potential Effects |
| Skin Irritation | Causes skin irritation.[3][4][5][6] |
| Eye Irritation | Causes serious eye irritation.[3][4][5][6] |
| Respiratory Irritation | May cause respiratory irritation.[3][4][5][6] |
| Flammability (as a pyridine derivative) | May be flammable.[1][9] |
| Toxicity (as a pyridine derivative) | Can be toxic if ingested, inhaled, or absorbed through the skin.[1][8] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal.[2][3] In-lab neutralization of small quantities may be an option, but it must be permitted by your institution and local regulations.[3]
Method 1: Collection for Hazardous Waste Disposal (Recommended)
-
Waste Segregation: this compound waste should be segregated from other waste streams.[2] Never mix with incompatible chemicals like strong oxidizing agents, acids, or bases, which could lead to dangerous reactions.[2][3][8]
-
Waste Collection:
-
Solid Waste: Collect unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
-
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and indicate the associated hazards (e.g., Irritant, Potentially Flammable, Toxic).[1]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1][2]
Method 2: In-Lab Neutralization of Small Quantities (Use with Caution)
This procedure should only be performed for very small quantities and if explicitly permitted by your institution.
-
Preparation: In a chemical fume hood, while wearing all required PPE, dissolve the solid this compound waste in a minimal amount of water in a beaker.[3]
-
Neutralization: Slowly add a mild basic solution, such as sodium bicarbonate (baking soda), to the boronic acid solution.[3][10] Boronic acids are weak acids and will be neutralized by the base.[3]
-
pH Measurement: After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the basic solution until the pH is between 5.5 and 9.0.[3]
-
Final Disposal: Once neutralized, and only if permitted by your local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.[3][10] It is imperative to confirm this practice is allowed by your institution and local regulations.
Disposal of Empty Containers:
Empty containers of this compound must be properly decontaminated.[2]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. This first rinsate must be collected and disposed of as hazardous waste.[2]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]
-
Final Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. laballey.com [laballey.com]
Essential Safety and Operational Guidance for Handling (2-Propoxypyridin-3-yl)boronic acid
This document provides crucial safety and logistical information for the handling and disposal of (2-Propoxypyridin-3-yl)boronic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for boronic acid compounds.
Personal Protective Equipment (PPE)
When handling this compound, stringent adherence to Personal Protective Equipment (PPE) guidelines is mandatory to prevent exposure. Boronic acids, as a class of compounds, are known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield.[1][2] | Protects against dust particles and chemical splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.[1][3] | Prevents skin contact and irritation.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[4][5] | Shields skin from accidental spills and contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved dust respirator.[4] | Prevents inhalation of harmful dust.[1] |
Operational Plan: Handling and Disposal
A systematic approach is essential for minimizing risks associated with this compound from preparation through to disposal.
Handling Protocol:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for the specific compound, if available, or for similar boronic acid compounds. Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Weighing and Transfer: When weighing and transferring the solid compound, take care to avoid the generation of dust.
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance. Immediately change out of any contaminated clothing.
Disposal Plan:
Improper disposal of boronic acid waste can lead to environmental contamination and personal injury.[7]
-
Waste Segregation: this compound waste should be segregated from other waste streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
-
Waste Collection:
-
Solid Waste: Collect unwanted this compound and any contaminated materials (e.g., weighing paper, gloves, filter paper) in a clearly labeled, sealable, and durable hazardous waste container.[4][7]
-
Liquid Waste: Contaminated solvents should be collected in a separate, appropriately labeled hazardous waste container.
-
-
Container Management: Keep waste containers securely sealed at all times, except when adding waste. Store containers in a designated satellite accumulation area within the laboratory.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous chemical waste. Do not dispose of this chemical down the drain or in regular laboratory trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
